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Carbamodithioic acid

Cat. No.: B1228389
CAS No.: 594-07-0
M. Wt: 93.18 g/mol
InChI Key: DKVNPHBNOWQYFE-UHFFFAOYSA-N
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Description

Historical Trajectories of Carbamodithioic Acid Research

The journey of this compound research began in the mid-19th century. In 1850, German chemist Heinrich Debus is credited with the first synthesis of dithiocarbamic acids. ub.eduunhas.ac.id Shortly thereafter, the foundational reaction between carbon disulfide and primary or secondary amines to form dithiocarbamate (B8719985) salts was reported by August Wilhelm von Hofmann, a discovery that remains a fundamental method for their synthesis. researchgate.netslideshare.netresearchgate.net

For many decades, research into dithiocarbamates was primarily of academic interest. However, the early 20th century witnessed the beginning of their practical applications. Their ability to act as vulcanization accelerators in the rubber industry, a property first noted in the early 1880s, marked their initial foray into industrial use. nih.gov

A significant turning point in the historical trajectory of this compound derivatives came in the 1930s and 1940s with the discovery of their potent fungicidal properties. This led to the development and commercialization of the first organic fungicides. wikipedia.orgacs.org The timeline below highlights key milestones in the development of dithiocarbamate-based fungicides, which became mainstays in agriculture for decades. apsnet.orgapsnet.orgnih.govwho.int

Year of Introduction/PatentDithiocarbamate FungicideChemical ClassSignificance
~1931Ziram, Thiram (B1682883)Dimethyldithiocarbamate (B2753861)Among the first organic fungicides introduced. who.int
1934Tisdale & Williams PatentDialkyldithiocarbamatesPatented the use of dithiocarbamate compounds as fungicides and insecticides. unhas.ac.id
1943NabamEthylene-bis-dithiocarbamate (EBDC)First EBDC fungicide patented for agricultural use. nih.gov
1943FerbamDimethyldithiocarbamateDescribed as an effective foliar fungicide.
1955ManebEthylene-bis-dithiocarbamate (EBDC)A key development in the EBDC class of fungicides. apsnet.org
1961MancozebEthylene-bis-dithiocarbamate (EBDC)A widely used, broad-spectrum contact fungicide. apsnet.org

This era firmly established this compound derivatives as crucial agrochemicals, a role they continue to play, albeit with increasing scrutiny regarding their environmental and health impacts.

Evolution of Academic Interest in this compound and its Derivatives

The academic interest in this compound and its derivatives has undergone a significant evolution, transitioning from a primary focus on agricultural applications to a broad spectrum of research in medicine and materials science. This shift was largely propelled by the recognition of the diverse biological activities and unique chemical properties of dithiocarbamates and their metal complexes.

Beginning in the latter half of the 20th century, researchers began to explore the medicinal potential of these compounds. The well-known dithiocarbamate derivative, disulfiram (B1670777) (Antabuse), has been used for the treatment of chronic alcoholism. nih.gov Its active metabolite, diethyldithiocarbamate (B1195824) (DDC), spurred further investigation into the biological effects of this class of compounds. nih.gov

A major area of evolving research has been in oncology. The ability of dithiocarbamates to chelate metals and interact with thiol-containing enzymes made them attractive candidates for anticancer drug development. nih.govnih.gov Research has particularly focused on metal complexes of dithiocarbamates, with gold(III) and organotin(IV) derivatives showing significant promise in preclinical studies. These complexes have demonstrated high cytotoxicity against various cancer cell lines, in some cases surpassing the efficacy of established chemotherapy drugs like cisplatin. researchgate.netrsc.orgmdpi.comnih.govmdpi.com

Another well-studied derivative is pyrrolidine (B122466) dithiocarbamate (PDTC). Initially recognized for its antioxidant properties and as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, PDTC has been investigated in a wide range of biological contexts, including inflammation, apoptosis, and cancer cachexia. scirp.orgumw.edu.ploup.comnih.govselleckchem.com

The following table summarizes key research findings that illustrate the evolution of academic interest towards the biomedical applications of this compound derivatives.

Derivative/ComplexResearch AreaYear of Significant Publication (example)Key Research Finding
Disulfiram/Diethyldithiocarbamate (DDC)Alcoholism Treatment, General Biological Activity1940s onwardsEstablished use in treating alcoholism; active metabolite DDC studied for various biological effects. nih.gov
Gold(III) Dithiocarbamate ComplexesCancer Therapy2006Derivatives of N,N-dimethyldithiocarbamate and ethylsarcosinedithiocarbamate showed high in vitro cytotoxicity against various human tumor cell lines. rsc.org
Organotin(IV) Dithiocarbamate ComplexesCancer Therapy2020, 2023Complexes like PhSnClL2 and Ph2SnL2 showed significant cytotoxicity against A549 (lung cancer) and Jurkat E6.1 (leukemia) cell lines, often exceeding that of cisplatin. mdpi.comvietnamjournal.rupjoes.com
Pyrrolidine Dithiocarbamate (PDTC)Inflammation & Cancer Biology2012, 2020Shown to attenuate luteolin-induced apoptosis in leukemia cells and has been investigated for its anti-tumoral effects through NF-κB inhibition. scirp.orgumw.edu.pl

This evolution reflects a deeper understanding of the molecular mechanisms underlying the biological activity of this compound derivatives, moving far beyond their initial application as simple fungicides.

Contemporary Research Landscape and Emerging Themes

The contemporary research landscape for this compound is characterized by its interdisciplinary nature, with significant contributions in materials science, nanotechnology, and advanced organic synthesis. Researchers are leveraging the unique properties of the this compound moiety to create novel materials and synthetic methodologies.

Materials Science and Nanotechnology:

A prominent theme is the use of metal dithiocarbamate complexes as single-source precursors (SSPs) for the synthesis of metal sulfide (B99878) nanoparticles. researchgate.netmdpi.comrsc.orgx-mol.comucl.ac.uk This approach offers a convenient and controllable method to produce binary, ternary, and even quaternary metal sulfides with desired stoichiometry and morphology. These nanomaterials have potential applications in catalysis, electronics, and energy storage.

Another exciting area is the development of self-healing polymers . Dithiocarbamate and related thiuram disulfide linkages can be incorporated into polymer backbones. These bonds can undergo reversible cleavage and reformation upon stimulation, such as with light, allowing the material to repair damage. rsc.orgbohrium.comnih.gov Recent research has demonstrated self-healing capabilities even in the absence of direct illumination, opening doors for more robust and durable materials. nih.gov

Synthetic Chemistry:

This compound derivatives continue to be valuable building blocks in organic synthesis. They are utilized in the construction of various heterocyclic compounds , which are core structures in many pharmaceuticals and agrochemicals. clockss.orgrsc.orgnih.govmdpi.combeilstein-journals.org The reactivity of the dithiocarbamate group allows for its transformation into different functional groups and its participation in cyclization reactions to form rings containing nitrogen and sulfur.

The table below highlights some of the emerging research themes and specific findings in these areas.

Research ThemeSpecific Application/DerivativeYear of Publication (example)Key Research Finding
Nanomaterials Single-Source Precursors for Metal Sulfide Nanoparticles2019, 2021Lead(II) and other metal dithiocarbamate complexes are used for the solvothermal synthesis of nanoparticles like PbS and ternary sulfides such as FeNi2S4. mdpi.comrsc.orgx-mol.com
Polymer Chemistry Self-Healing Polymers2017, 2020Poly(urethane-dithiocarbamate)s with photo-reversible dithiocarbamate bonds exhibit self-healing properties upon exposure to light, with some systems healing deep cracks. rsc.orgnih.gov
Synthetic Methodology Synthesis of Heterocycles2015This compound derivatives are used as intermediates in the synthesis of complex heterocyclic systems like thieno[2,3-d:4,5-d']dipyrimidines. clockss.org
Sustainable Chemistry Self-Recycling Polymers2025Polydithiourethanes (PDTUs) with dynamic dithiocarbamate linkages allow for catalyst-free self-recycling under mild conditions.

The ongoing exploration of this compound and its derivatives continues to yield fascinating discoveries. From its historical roots in 19th-century organic chemistry to its current role at the forefront of nanotechnology and sustainable materials, the journey of this compound underscores its enduring importance and vast potential in scientific research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3NS2 B1228389 Carbamodithioic acid CAS No. 594-07-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

carbamodithioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/CH3NS2/c2-1(3)4/h(H3,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVNPHBNOWQYFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=S)(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90208119
Record name Carbamodithioic acid
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Molecular Weight

93.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594-07-0, 4384-82-1
Record name Dithiocarbamic acid
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Record name Carbamodithioic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dithiocarbamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004384821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamodithioic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DITHIOCARBAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XK73BNP7Q
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Synthetic Methodologies and Chemical Derivatization Research

Fundamental Synthetic Routes to Carbamodithioic Acid

The synthesis of this compound is primarily achieved through the reaction of amines with carbon disulfide. This foundational reaction is influenced by various conditions that can significantly impact the efficiency and outcome of the synthesis.

Reactions involving Amines and Carbon Disulfide

The fundamental and most common method for synthesizing carbamodithioic acids involves the reaction of a primary or secondary amine with carbon disulfide (CS₂). chinesechemsoc.orgrsc.org In this reaction, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide. researchgate.net This nucleophilic addition leads to the formation of a this compound adduct. chinesechemsoc.org For instance, the reaction of oleylamine (B85491) with carbon disulfide results in the formation of an oleyldithiocarbamate anion with an oleylammonium cation as the counterion. researchgate.net

The reaction can proceed through different pathways depending on the stoichiometry and reaction conditions. In some cases, the initially formed this compound can further react to produce isothiocyanate and hydrogen sulfide (B99878) (H₂S). rsc.orgresearchgate.net The isothiocyanate can then react with another molecule of the amine to form a thiourea (B124793). rsc.orgresearchgate.net This pathway highlights the reactive nature of the this compound intermediate.

Influence of Reaction Conditions on Synthetic Efficiency

The efficiency of this compound synthesis is highly dependent on the reaction conditions, including the choice of solvent, temperature, and the presence of catalysts or bases. ontosight.ai For example, the synthesis of dithiocarbamates, which are salts of carbamodithioic acids, can be carried out in a one-pot, three-component reaction of an amine, carbon disulfide, and an alkyl halide under solvent-free conditions, offering a highly atom-economic process. organic-chemistry.org

The use of a base is common in these syntheses. For instance, the reaction can be conducted in the presence of potassium hydroxide (B78521) (KOH) in ethanol (B145695). pharmainfo.in In an aqueous medium, the condensation of amines and carbon disulfide in the presence of a base can efficiently produce substituted thioureas, which are derivatives of this compound. conicet.gov.arorganic-chemistry.org The choice of solvent is also critical; while some reactions proceed well in ethanol, others might be conducted in pyridine (B92270). ekb.egfayoum.edu.eg Temperature control is another key factor, with many syntheses being conducted at room temperature to manage the exothermic nature of the reaction and prevent the decomposition of the desired product. pharmainfo.inscirp.org

Design and Synthesis of this compound Derivatives

The inherent reactivity of this compound allows for its extensive derivatization, leading to a wide array of compounds with diverse applications. Key derivatization strategies include esterification, formation of substituted thioureas and dithiocarbamates, and the synthesis of heterocyclic systems.

Esterification Reactions of this compound

This compound esters, also known as dithiocarbamates, are a significant class of derivatives. These can be synthesized through the reaction of a this compound salt with an alkyl or aryl halide. For instance, new dithiocarbamate (B8719985) derivatives have been prepared by reacting substituted potassium dithiocarbamates with 3-methyl-5-chloro-6-(2-bromopropionyl)-2-benzoxazolinone. jcsp.org.pk Similarly, reacting 3-methyl-6-chloroacetyl-benzoxazolinone with potassium N,N-disubstituted dithiocarbamate derivatives has yielded thirteen new dithiocarbamates. nih.gov

Another approach to esterification involves the reaction of corn oil with this compound in ethanol, using sodium ethoxide as a catalyst, to produce Difatty acyl this compound (DFACA). researchgate.netrjptonline.org The synthesis of various S-alkyl dithiocarbamates can also be achieved from alkyl carboxylic acids and tetraalkylthiuram disulfides using visible-light photocatalysis. organic-chemistry.org

Table 1: Examples of Synthesized this compound Esters

Starting MaterialsProductReference
3-methyl-5-chloro-6-(2-bromopropionyl)-2-benzoxazolinone, Potassium dithiocarbamatesSubstituted this compound esters jcsp.org.pk
3-methyl-6-chloroacetyl-benzoxazolinone, Potassium N,N-disubstituted dithiocarbamatesN,N-disubstituted dithiocarbamates nih.gov
Corn oil, this compoundDifatty acyl this compound (DFACA) researchgate.netrjptonline.org
Amines, Carbon disulfide, Alkyl halidesS-alkyl thiocarbamates organic-chemistry.org
This compound4-Chlorophenyldithiocarbamic acid methyl ester chemicalbook.com
Diethylamine, Carbon disulfideThis compound, diethyl-, methyl ester nist.gov
Dibutylamine, Carbon disulfide, Propyl halideThis compound, dibutyl-, propyl ester nist.gov
3-ethyl-6-arylhexahydropyrimidine-2,4-dione, N,N-disubstituted this compoundN,N-disubstituted dithiocarbamic acid 2-(6-arylhexahydropyrimidine-2,4-dion-3-yl)ethyl esters fabad.org.tr

Formation of Substituted Thioureas and Dithiocarbamates

Substituted thioureas are another important class of derivatives that can be synthesized from this compound intermediates. One method involves the reaction of primary amines with carbon disulfide to form a dithiocarbamic acid intermediate, which then reacts with another amine to yield the thiourea. rsc.orgorganic-chemistry.org This approach allows for the synthesis of both symmetrical and unsymmetrical thioureas. organic-chemistry.org The reaction of primary amines with molybdenum dialkyl dithiocarbamates has also been shown to produce thioureas in moderate to good yields. researchgate.net

Dithiocarbamates, the salts of carbamodithioic acids, are readily formed by reacting amines with carbon disulfide, often in the presence of a base. organic-chemistry.orgsamipubco.com These salts can then be used in subsequent reactions to form esters or other derivatives. jcsp.org.pknih.gov An environmentally friendly approach for the one-pot synthesis of dithiocarbamates utilizes a ceric ammonium (B1175870) nitrate (B79036) (CAN) and polyethylene (B3416737) glycol (PEG):H₂O solvent system. samipubco.com This method involves the coupling of in situ generated dithiocarbamate anions with aryl/alkyl halides. samipubco.com

Table 2: Synthesis of Substituted Thioureas and Dithiocarbamates

ReactantsProductKey Features/CatalystReference
Amines, Carbon disulfide, Alkyl/aryl halidesDithiocarbamatesCeric ammonium nitrate (CAN), PEG-400:H₂O samipubco.com
Primary amines, Carbon disulfide, another amineSymmetrical and unsymmetrical thioureasAqueous medium organic-chemistry.org
Primary amines, Molybdenum dialkyl dithiocarbamatesSubstituted thioureas- researchgate.net
Methyl-N-arylcarbamodithioates, Amines1-Acyl-thioureas- conicet.gov.ar

Synthesis of Heterocyclic this compound Derivatives

This compound and its derivatives serve as valuable precursors for the synthesis of various heterocyclic compounds. For instance, the interaction of a pyranopyrimidine derivative with carbon disulfide in ethanolic KOH yields a this compound derivative that can be cyclized to form a pyranodipyrimidinone. fayoum.edu.eg Similarly, reacting a spiro-indoline pyridine with carbon disulfide in boiling pyridine affords a this compound derivative. ekb.eg

In another example, a coumarin (B35378) derivative reacts with carbon disulfide in refluxing pyridine to first form a this compound derivative, which then undergoes cyclization to yield a pyrido[2,3-d] jcsp.org.pkCurrent time information in Bangalore, IN.thiazine derivative. fayoum.edu.eg The potassium salt of a this compound derivative can react with electrophilic reagents to afford 2-thioxo-1,3-thiazoles and 2-thioxo-1,3-thiazines. researchgate.net Furthermore, a one-pot, three-component reaction between a primary amine, carbon disulfide, and an α-haloketone in the presence of potassium iodide can produce 3,4,5-trialkyl-1,3-thiazole-2(3H)-thione derivatives. ias.ac.in A copper-catalyzed cascade synthesis of thiazolidine-2-thiones has also been developed from N-(2-bromoallyl)amines and carbon disulfide, which proceeds through the formation of a this compound intermediate. thieme-connect.com

Table 3: Heterocyclic Derivatives from this compound

Starting MaterialReagentsProductReference
Pyranopyrimidine derivativeCarbon disulfide, Ethanolic KOHPyranodipyrimidinone derivative fayoum.edu.eg
Spiro-indoline pyridineCarbon disulfide, PyridineThis compound derivative ekb.eg
Coumarin derivativeCarbon disulfide, PyridinePyrido[2,3-d] jcsp.org.pkCurrent time information in Bangalore, IN.thiazine derivative fayoum.edu.eg
Potassium salt of this compound derivativeElectrophilic reagents2-Thioxo-1,3-thiazoles and 2-Thioxo-1,3-thiazines researchgate.net
Primary amine, α-haloketoneCarbon disulfide, Potassium iodide3,4,5-Trialkyl-1,3-thiazole-2(3H)-thione ias.ac.in
N-(2-bromoallyl)amineCarbon disulfide, Copper catalystThiazolidine-2-thione thieme-connect.com
Primary amine, Itaconic anhydrideCarbon disulfide1,3-Thiazinan-4-one derivative semanticscholar.org

Catalyst-Assisted Synthetic Approaches

The synthesis of this compound derivatives, often referred to as dithiocarbamates, has been significantly advanced through various catalyst-assisted approaches. These methods aim to improve reaction efficiency, yield, and environmental friendliness compared to traditional synthetic routes. samipubco.comresearchgate.net

One notable approach involves the use of copper catalysts. For instance, CuI-catalyzed Ullmann-type coupling reactions of sodium dithiocarbamates with aryl iodides and vinyl bromides have been shown to proceed smoothly in dimethylformamide (DMF) at 110 °C, yielding the corresponding dithiocarbamates in good yields. researchgate.net Copper nanoparticles have also been employed as a recyclable catalyst in a one-pot, three-component reaction of an amine, carbon disulfide, and an aryl iodide or styrenyl bromide in water, demonstrating a green and efficient route to aryl and vinyl dithiocarbamates. researchgate.net Furthermore, a copper-mediated three-component coupling of boronic acids, amines, and carbon disulfide provides a wide range of dithiocarbamates under mild conditions with high functional-group tolerance. organic-chemistry.orgorganic-chemistry.org

Another significant catalytic system utilizes ceric ammonium nitrate (CAN) in a polyethylene glycol and water (PEG-400:H2O) medium. samipubco.com This method facilitates the coupling of in situ generated dithiocarbamate anions with aryl/alkyl halides. samipubco.com The advantages of this system include low cost, high product yields, rapid reaction times, and the recyclability of the PEG solvent. samipubco.com The concentration of the CAN catalyst is a critical factor; optimal yields are achieved at a specific molar percentage, with excess catalyst potentially leading to the degradation of starting materials or products. samipubco.com

Other catalyst systems have also been explored. Sodium ethoxide has been used as a catalyst in the synthesis of Difatty acyl this compound (DFACA) from corn oil and this compound. rjptonline.orgresearchgate.net Additionally, a nano acid-base catalyst with a magnetic core and a this compound functional group has been developed for the synthesis of various organic compounds, showcasing high efficiency under green and mild conditions. researchgate.net Some synthetic methods for dithiocarbamate derivatives have also been developed to proceed without a catalyst under solvent-free conditions, offering a highly atom-economic process. organic-chemistry.orgorganic-chemistry.org

The table below summarizes various catalyst systems used in the synthesis of this compound derivatives.

Catalyst SystemReactantsSolventKey Features
CuI/N,N-dimethylglycineSodium dithiocarbamates, aryl iodides, vinyl bromidesDMFGood yields in Ullmann-type coupling. researchgate.net
Copper nanoparticlesAmine, carbon disulfide, aryl iodide/styrenyl bromideWaterGreen, efficient, recyclable catalyst. researchgate.net
Ceric Ammonium Nitrate (CAN)Amines, carbon disulfide, aryl/alkyl halidesPEG-400:H₂OLow cost, high yields, rapid reactions. samipubco.com
Sodium EthoxideCorn oil, this compoundEthanolSynthesis of Difatty acyl this compound. rjptonline.orgresearchgate.net
Nano acid-base catalystVariesVariesMagnetic, recyclable, high efficiency. researchgate.net

Advanced Synthetic Protocols and Green Chemistry Considerations

Recent research has focused on developing high-yielding and mild synthetic pathways for this compound derivatives, aligning with the principles of green chemistry. researchgate.nettandfonline.com Many of these protocols are one-pot, multi-component reactions that offer high atom economy and operational simplicity. tandfonline.comtandfonline.com

One such approach is the catalyst-free and solvent-free synthesis of S-alkyl dithiocarbamates from amines, carbon disulfide, and alkyl halides. organic-chemistry.orgorganic-chemistry.org This method is highly atom-economic and proceeds under mild conditions. Similarly, a catalyst-free, one-pot reaction of amines, carbon disulfide, and epoxides at room temperature provides a simple and efficient route to 2-hydroxyalkyl dithiocarbamates with high yields. researchgate.net

The use of alternative energy sources like visible light and ultrasound has also been explored. A visible-light-mediated, one-pot, multicomponent approach for synthesizing β-keto dithiocarbamates from styrenes, carbon disulfide, and secondary amines has been demonstrated using an organic photocatalyst in DMF. tandfonline.com Ultrasound-assisted synthesis of N,S-dialkyl dithiocarbamates in water at room temperature has also been shown to be a fast and efficient method. tandfonline.com

Furthermore, a microfluidic electrosynthesis method has been developed for producing thiuram disulfides from sodium dithiocarbamates. rsc.org This technique avoids the over-oxidation of the dithiocarbamates and the generation of waste salts, achieving a high yield and excellent atom utilization. rsc.org

The table below highlights some high-yielding and mild synthetic pathways for this compound derivatives.

Synthetic PathwayReactantsConditionsYieldKey Features
Catalyst-free, solvent-free synthesisAmines, CS₂, alkyl halidesMildGood to excellentHigh atom economy. organic-chemistry.orgorganic-chemistry.org
Catalyst-free, one-pot reactionAmines, CS₂, epoxidesRoom temperatureHigh (up to 95%)Simple work-up. researchgate.netnih.gov
Microfluidic electrosynthesisSodium dithiocarbamatesElectrolyticUp to 88%Avoids over-oxidation and waste salts. rsc.org
Visible-light photocatalysisStyrenes, CS₂, secondary aminesDMF, organic photocatalystGoodUtilizes alternative energy. tandfonline.com
Ultrasound-assisted synthesisAlkyl 2-aminoesters, CS₂, electron-deficient olefinsWater, room temperatureHighReduced reaction times. tandfonline.com

The choice of solvent and reaction medium plays a crucial role in the synthesis of this compound and its derivatives, significantly impacting reaction efficiency, yield, and adherence to green chemistry principles. samipubco.comresearchgate.net

Water is often favored as a green solvent. For instance, the Markovnikov addition of dithiocarbamic acids (formed in situ from amines and carbon disulfide) to alkyl vinyl ethers proceeds in excellent yields in water without a catalyst at room temperature. researchgate.netrsc.org While organic solvents can also be used, water offers the most significant advantage in this reaction. researchgate.net Similarly, a one-pot reaction of amines, carbon disulfide, and alkyl or benzyl (B1604629) halides has been successfully carried out in an aqueous ethanol medium without a base or catalyst. tandfonline.com

Polyethylene glycol (PEG), particularly in a PEG-400:H₂O system, has been identified as an effective and recyclable medium for the synthesis of dithiocarbamates. samipubco.com The use of a 50% PEG-400:H₂O mixture was found to optimize the reaction, leading to product yields as high as 95%. samipubco.com PEG is believed to enhance the solubility of reactants and facilitate the reaction by interacting with the amine. samipubco.com Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea (B33335), have also been employed as green reaction media for the synthesis of dithiocarbamates, allowing for high yields and short reaction times at room temperature. researchgate.netrsc.org

In some cases, solvent-free conditions are optimal. The reaction of liquid ammonia (B1221849) with carbon disulfide to form ammonium dithiocarbamate is conducted without a solvent, with temperature control being critical to minimize byproduct formation.

The optimization of reaction conditions often involves screening various solvents. In the synthesis of S-benzyl dithiocarbamates from para-quinone methides, a range of protic and aprotic solvents were tested, with dichloromethane (B109758) providing a quantitative yield within 30 minutes. acs.org For the synthesis of dithiocarbamate-containing piperazine (B1678402) derivatives, different solvents were screened, and THF was found to be optimal when used with K₂CO₃ as a base at 90 °C. nih.gov

The table below illustrates the effect of different solvents on the yield of a model dithiocarbamate synthesis.

SolventYield (%)Reference
Dichloromethane (DCM)Quantitative acs.org
Methanol (MeOH)High nih.gov
Ethanol (EtOH)High nih.gov
PEG-400:H₂O (1:1)95% samipubco.com
WaterExcellent researchgate.net
n-hexaneLower samipubco.com
AcetonitrileLower samipubco.com
Solvent-free-

Despite the development of numerous synthetic methods, achieving high purity and controlling the reaction to avoid side products remain significant challenges in the synthesis of this compound and its derivatives. rsc.orgresearchgate.net

A common issue is the formation of byproducts such as thiocyanates and thiourea. researchgate.net This is particularly problematic in the synthesis of compounds like mancozeb, a complex of manganese and zinc dithiocarbamate salts, which is not a single, well-defined species and can be difficult to purify by standard methods like recrystallization. researchgate.net A suggested purification strategy for such compounds involves washing with water to remove unreacted metal salts, followed by washing with an organic solvent like diethyl ether to remove organic byproducts. researchgate.net

The inherent instability of some this compound derivatives also poses a challenge. For example, ammonium dithiocarbamate is sensitive to air and moisture and can decompose into thiourea or other byproducts, necessitating storage at low temperatures. Careful control of reaction parameters like temperature and pH is crucial to ensure high yield and purity.

In some reactions, achieving regioselectivity can be difficult. For instance, in the synthesis of 2-hydroxyalkyl dithiocarbamates from styrene (B11656) oxide, a mixture of Markovnikov and anti-Markovnikov products can be formed, indicating poor regioselectivity. tandfonline.com

The purification of the final products often requires chromatographic techniques. samipubco.com In many reported syntheses, the crude products are purified by column chromatography on silica (B1680970) gel. samipubco.comrsc.org The purity of the synthesized compounds is typically verified using a combination of spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry, as well as by melting point determination and thin-layer chromatography (TLC). samipubco.comjetir.org

The table below lists common impurities and challenges in this compound synthesis.

ChallengeDescriptionPotential Solution
Byproduct FormationFormation of thiocyanates, thiourea, etc. researchgate.netWashing procedures, optimization of reaction conditions. researchgate.net
Product InstabilityDecomposition of the desired compound. Controlled temperature and pH, appropriate storage.
Lack of RegioselectivityFormation of a mixture of isomers. tandfonline.comFurther optimization of catalysts and reaction conditions.
PurificationDifficulty in isolating the pure product. researchgate.netColumn chromatography, recrystallization, washing. samipubco.comrsc.orgresearchgate.net

Structural Characterization and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For carbamodithioic acid derivatives, ¹H, ¹³C, and multinuclear NMR studies, sometimes in conjunction with shift reagents, are employed to define their structural features and coordination behavior.

Proton NMR (¹H NMR) is instrumental in identifying the types and connectivity of hydrogen atoms within a molecule. In the context of this compound derivatives, ¹H NMR spectra reveal characteristic signals for protons attached to nitrogen, carbon, and in various substituent groups.

The N-H proton of the this compound moiety typically appears as a broad singlet. For instance, in (4-bromophenyl)dithiocarbamic acid, this proton resonates around δ 9.2 ppm. vulcanchem.com Similarly, in various tetrahydrofuran-2-yl carbamodithioates, a broad singlet for the NH proton is observed in the range of δ 8.20-8.69 ppm. rsc.org The chemical shift of these protons can be influenced by factors such as solvent, temperature, and concentration due to hydrogen bonding. In S-methyl dithiocarbamate (B8719985), the NH₂ protons appear as two broad bands at 7.04 and 7.89 ppm at 273 K, indicating restricted rotation around the C-N bond and the presence of chemically distinct cis and trans protons. tandfonline.com

Protons on the carbon backbone of the substituent groups provide a fingerprint for the specific derivative. For example, in (4-bromophenyl)dithiocarbamate, the aromatic protons of the bromophenyl group show a doublet at δ 7.45–7.60 ppm. vulcanchem.com In metal complexes, such as those of palladium(II) with piperidine (B6355638) dithiocarbamate, the protons of the piperidine ring exhibit signals that can be assigned to their specific positions within the ring structure. arabjchem.org The temperature dependence of proton NMR spectra has also been used to study the electronic structure of paramagnetic complexes, such as iron(III) dithiocarbamates. aip.org

Table 1: Selected ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives

Compound NH Proton Other Characteristic Protons Source
(4-Bromophenyl)dithiocarbamic acid ~9.2 (broad singlet) 7.45–7.60 (d, J = 8.5 Hz, aromatic protons) vulcanchem.com
Tetrahydrofuran-2-yl (furan-2-yl)methylcarbamodithioate 8.69 (broad) 7.34 (s, 1H, CH), 6.29-6.30 (m, 2H), 5.96 (dd, 1H), 4.78-4.90 (m, 2H), 3.94 (m, 2H), 2.24 (m, 1H), 1.97 (m, 1H), 1.82-1.88 (m, 2H) rsc.org
Tetrahydrofuran-2-yl sec-butylcarbamodithioate 8.63 (broad) 5.94 (dd, 1H), 4.00 (m, 2H), 3.49 (m, 2H), 2.25 (m, 1H), 1.88-1.97 (m, 4H), 0.94-1.00 (m, 6H) rsc.org
1-ethoxyethyl 1-phenylethylcarbamodithioate 8.61-8.64 (broad singlet) 7.25-7.38 (m, 5H, aromatic), 5.57 (m, 1H), 5.21-5.34 (m, 2H), 3.57-3.78 (m, 2H), 1.69 (d, 3H), 1.58-1.71 (m, 6H), 1.05-1.15 (m, 3H) rsc.org
[Pd(Pipdtc)₂] - 4.34–4.36 (t, 8H), 1.72–1.79 (m, 12H) arabjchem.org

Carbon-13 NMR (¹³C NMR) spectroscopy is crucial for determining the carbon framework of this compound derivatives. A key diagnostic signal in the ¹³C NMR spectrum is that of the thiocarbonyl carbon (C=S or NCS₂). This carbon is typically deshielded and resonates at a high chemical shift.

For instance, in (4-bromophenyl)dithiocarbamic acid, the thiocarbonyl carbon appears in the range of δ 190–192 ppm. vulcanchem.com In a series of S-methyl dithiocarbamate esters, the thiocarbonyl carbon resonance varies from 203.8 ppm in S-methyl dithiocarbamate to 198.6 ppm in S-methyl N,N-dimethyl dithiocarbamate. tandfonline.com This variation reflects changes in the electronic environment of the NCS₂ group. In metal complexes, the chemical shift of the NCS₂ carbon can provide insights into the coordination mode of the dithiocarbamate ligand. For palladium(II) dithiocarbamate complexes, the C–S carbon signal is observed at values such as 206.9 ppm and 210.8 ppm. arabjchem.org In some cases, the peak for the NCS₂ carbon may be very small or not observed due to its long relaxation time. researchgate.net

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for the Thiocarbonyl Carbon in this compound Derivatives

Compound Thiocarbonyl Carbon (NCS₂) Source
(4-Bromophenyl)dithiocarbamic acid 190–192 vulcanchem.com
Tetrahydrofuran-2-yl (furan-2-yl)methylcarbamodithioate 197.1 rsc.org
Tetrahydrofuran-2-yl 2-(1H-indol-3-yl)ethylcarbamodithioate 196.2 rsc.org
S-methyl dithiocarbamate (SMDTC) 203.8 tandfonline.com
S-methyl N-methyl dithiocarbamate (MMDTC) 199.5 tandfonline.com
S-methyl N,N-dimethyl dithiocarbamate (MDMDTC) 198.6 tandfonline.com
[Pd(Pipdtc)₂] 206.9 arabjchem.org
[Pd(Ph₂dtc)₂] 210.8 arabjchem.org
Sodium-2-(((3-methyl-4-“(2,2,2-trifluoroethoxy)pyridin-2”-yl)methyl)sulfinyl)-1H-benzoimidazole-1-carbodithioate 192.3 researchgate.net

Beyond ¹H and ¹³C, NMR studies involving other nuclei can provide valuable information, especially for dithiocarbamate complexes with metals. researchgate.netrsc.orgnih.gov For organotin(IV) dithiocarbamate complexes, ¹¹⁹Sn NMR has been used to distinguish the coordination number of the tin atom, which in turn reveals whether the dithiocarbamate ligand is acting in a monodentate or bidentate fashion. researchgate.net Solid-state ¹³C and ¹⁵N CP/MAS NMR has been employed to investigate structural variations in rare earth dialkyldithiocarbamate complexes. diva-portal.org These multinuclear NMR techniques are powerful for probing the direct environment of the metal center and the nitrogen atom of the dithiocarbamate ligand, offering insights into the nature of the metal-ligand bonding. researchgate.netdiva-portal.org

Lanthanide shift reagents are used in NMR spectroscopy to simplify complex spectra by inducing large chemical shift changes in the signals of nuclei in proximity to a coordination site. libretexts.orgslideshare.netslideshare.net These reagents are Lewis acidic lanthanide complexes that can reversibly bind to basic functional groups in a molecule. libretexts.orgyoutube.com For molecules with overlapping proton signals, the addition of a shift reagent can spread the signals out, aiding in their interpretation. youtube.com While specific applications of shift reagents to this compound itself are not extensively detailed, the principle is applicable to its derivatives that possess a suitable Lewis basic site for coordination with the lanthanide reagent. The magnitude of the induced shift is dependent on the distance between the lanthanide ion and the proton, which can provide structural information. slideshare.net

Multinuclear NMR for Coordination Studies

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

FTIR spectroscopy is widely used to identify the key functional groups present in this compound derivatives. The IR spectra of these compounds are characterized by several key absorption bands.

A significant band is the ν(C-N) stretching vibration of the thioureide group, which typically appears in the region of 1450–1550 cm⁻¹. ajrconline.orgsysrevpharm.org The position of this band provides information about the double bond character of the C-N bond. ajrconline.org For example, in (4-bromophenyl)dithiocarbamic acid, a band associated with C=S stretching is found between 1008–1096 cm⁻¹. vulcanchem.com Another important region is around 950–1000 cm⁻¹, which is associated with the ν(C-S) stretching vibration. ajrconline.org The presence of a single sharp band in this region is often indicative of a symmetric, bidentate coordination of the dithiocarbamate ligand in metal complexes. ajrconline.org

The N-H stretching vibration, ν(N-H), is typically observed as a band around 3226 cm⁻¹. ajrconline.org In the free acid, a weak S-H stretching band may be observed between 2550–2600 cm⁻¹. vulcanchem.com In metal complexes, a new band in the far-IR region (e.g., 308-381 cm⁻¹) can be assigned to the metal-sulfur, ν(M-S), stretching vibration, confirming coordination. ajrconline.orgsysrevpharm.org

Table 3: Characteristic FTIR Absorption Bands (cm⁻¹) for this compound Derivatives

Compound/Complex Type ν(N-H) ν(C-N) (Thioureide) ν(C-S) ν(M-S) Source
(4-Bromophenyl)dithiocarbamic acid - - 1008–1096, 619–694 - vulcanchem.com
2-Amino-3-methyl pyridine (B92270) dithiocarbamate 3227.95 1474 998.44 - ajrconline.org
Tetrahydrofuran-2-yl pyrrolidine-1-carbodithioate - 1464, 1436 1185 - rsc.org
Metal Dithiocarbamate Complexes - 1421-1485 817-1027 308-450 researchgate.netsysrevpharm.org
[Pd(Pipdtc)₂] - 1505 995 - arabjchem.org
[Pd(Ph₂dtc)₂] 3142 1507 974 - arabjchem.org

Raman Spectroscopy in Structural Analysis

Raman spectroscopy serves as a powerful tool for probing the vibrational modes of this compound and its derivatives. google.comspectrabase.comnih.gov This non-destructive technique provides detailed information about the molecular structure and has been utilized in the analysis of various materials containing these compounds. ojp.gov While fluorescence interference can sometimes pose a challenge, FT-Raman spectroscopy, often employing a 1064 nm laser, can circumvent this issue to acquire clear spectra from pure powder samples. ojp.gov The resulting spectra offer a unique fingerprint of the molecule, aiding in its identification and structural elucidation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and probing the fragmentation patterns of this compound and its esters. ontosight.ai Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are frequently employed for the analysis of these compounds. nih.govebi.ac.uk For instance, the mass spectrum of methyl carbamodithioate shows characteristic fragmentation, and furan-2-yl(methyl)this compound exhibits a base peak at m/z 227 (M⁺) with distinct fragments. nih.govvulcanchem.com This data is crucial for confirming the molecular formula and understanding the stability of different parts of the molecule. In some cases, Fast Atom Bombardment (FAB) mass spectrometry is used to determine the mass-to-charge ratio (m/z) of these compounds. pharmainfo.in

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy is a key method for studying the electronic transitions within this compound and its derivatives, providing insights into conjugation and complex formation. ontosight.airesearchgate.net The absorption of UV or visible light corresponds to the excitation of electrons to higher energy levels, a phenomenon also known as electronic spectroscopy. uobabylon.edu.iq The spectra of these compounds are typically recorded in transparent solvents like ethanol (B145695) or hexane. uobabylon.edu.iq For example, the UV-Vis spectrum of diethylthis compound has been well-documented. nist.gov This technique is also valuable for confirming the formation of metal complexes, as the coordination of the dithiocarbamate ligand to a metal ion often results in a shift in the absorption bands.

Compound/ComplexSolventλmax (nm)Reference
Diethylthis compound (Na-salt)Not specified~255, ~280 nist.gov

This table presents an example of UV-Vis absorption data for a this compound derivative.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.

Single crystal X-ray diffraction (SCXRD) provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. mdpi.comunimi.it This non-destructive technique is one of the most accurate methods for characterizing substances at an atomic level. fzu.cz For SCXRD analysis, a single crystal of the compound, typically with a minimum size of 0.1 mm in two dimensions, is required. fzu.cz The diffraction of X-rays by the crystal lattice produces a unique pattern of intensities and positions, which allows for the creation of a three-dimensional electron density map and subsequent determination of the atomic positions. fzu.cz This method has been successfully used to determine the structures of various this compound derivatives and their metal complexes, confirming their molecular geometry and packing in the solid state. mdpi.comlookchem.com The development of advanced protocols has even enabled the rapid growth of single crystals of related complex structures, making them amenable to laboratory X-ray diffraction. researchgate.net

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of bulk materials. google.comlibretexts.org Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a powdered sample. libretexts.org The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), provides a fingerprint of the crystalline phases present in the sample. libretexts.orgmdpi.com PXRD is particularly useful for identifying the compound by comparing its diffraction pattern to databases, assessing sample purity, and identifying any crystalline impurities. libretexts.orgmdpi.com For this compound derivatives, PXRD can confirm the crystalline nature of a synthesized powder and can be compared to a simulated pattern derived from single-crystal data to verify the bulk sample's identity. researchgate.net

Single Crystal X-ray Diffraction

Elemental Analysis and Microanalysis Techniques

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This fundamental technique is crucial for verifying the empirical formula of newly synthesized this compound derivatives and their complexes. chemijournal.com The experimentally determined percentages are compared with the calculated values for the proposed molecular formula, with a close match confirming the compound's elemental composition. chemijournal.com This method is routinely used alongside spectroscopic techniques to provide a complete characterization of the synthesized molecules. pharmainfo.inlookchem.combaselius.ac.in

CompoundFound C% (Calculated C%)Found H% (Calculated H%)Found N% (Calculated N%)Reference
C₁₆H₁₄CuF₆N₂O₂S₄33.35 (33.53)2.43 (2.64)4.19 (4.89) chemijournal.com
C₁₄H₁₄ClCuFN₂O₂S₄34.07 (34.35)2.85 (3.09)5.12 (5.72) chemijournal.com
C₁₄H₁₂Cl₂CuF₂N₂O₂S₄31.29 (31.63)2.19 (2.42)5.02 (5.17) chemijournal.com
C₉H₁₆NS₂NaWithin ±0.3% of calc.Within ±0.3% of calc.Within ±0.3% of calc.

This table showcases representative elemental analysis data for various this compound derivatives and complexes.

Coordination Chemistry Research of Carbamodithioic Acid Ligands

Ligand Behavior and Coordination Modes

Dithiocarbamate (B8719985) ligands are known for their ability to exhibit various coordination modes, which contributes to the structural diversity of their metal complexes. nih.govresearchgate.netmalayajournal.org These ligands are typically prepared from the reaction of a primary or secondary amine with carbon disulfide. nih.govresearchgate.netetdci.org

Mono- and Bidentate Ligand Properties

The dithiocarbamate anion typically acts as a mono-anionic chelating ligand. nih.govresearchgate.net The most common coordination mode is bidentate, where both sulfur atoms bind to the metal center, forming a stable four-membered chelate ring. baselius.ac.inetdci.org This symmetrical chelation is prevalent in many transition metal complexes. nih.govresearchgate.net However, monodentate coordination, where only one sulfur atom is attached to the metal, is also a known binding mode. nih.govresearchgate.netresearchgate.net The electronic structure of the dithiocarbamate ligand, with contributions from resonance forms, makes it an effective ligand for metals. baselius.ac.in

Coordination Properties of Carbamodithioate Ligands
PropertyDescriptionPrimary Coordination Modes
ChargeMono-anionic
  • Bidentate (chelating)
  • Monodentate
  • Donor AtomsSulfur
    Chelate Ring Size4-membered

    Anisobidentate and Bridging Coordination

    Beyond simple monodentate and bidentate chelation, dithiocarbamate ligands can exhibit more complex coordination behaviors. Anisobidentate coordination is observed when the two metal-sulfur bonds are not equivalent in length. baselius.ac.inresearchgate.net This results in an asymmetric interaction with the metal center and has been reported for numerous transition and main group metal complexes. mdpi.com Furthermore, dithiocarbamate ligands can act as bridging ligands, connecting two or more metal centers. researchgate.netrsc.org This bridging can occur in various ways, leading to the formation of polynuclear complexes with diverse structural arrangements. mdpi.comrsc.org

    Stabilization of Metal Oxidation States

    A significant feature of dithiocarbamate ligands is their ability to stabilize a wide range of metal oxidation states. nih.govresearchgate.netmdpi.combaselius.ac.inetdci.org This is attributed to the existence of different resonance forms, which allows for electronic flexibility. nih.govresearchgate.net The delocalization of the nitrogen lone pair onto the sulfur atoms in the thioureide resonance form contributes to this stabilizing effect. nih.govresearchgate.net Consequently, metal-dithiocarbamate complexes often exhibit rich electrochemistry. nih.govresearchgate.net For example, these ligands can stabilize both high and low oxidation states of transition metals. mdpi.com

    Synthesis and Characterization of Metal-Carbamodithioate Complexes

    The synthesis of metal-dithiocarbamate complexes is generally straightforward, often involving a simple metathesis reaction between a metal salt and a dithiocarbamate salt. baselius.ac.in These complexes are typically insoluble in water. baselius.ac.in Characterization is commonly performed using a variety of spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectroscopy, as well as X-ray crystallography to determine their precise structures. etdci.orgtandfonline.com

    Transition Metal Complexes (e.g., Ni(II), Co(II), Cu(II), Fe(III), Cr(III), Mn(II))

    Dithiocarbamate ligands readily form stable complexes with a wide array of transition metals.

    Nickel(II) Complexes : Nickel(II) forms four-coordinate complexes with dithiocarbamate ligands derived from amino acids. baselius.ac.in

    Cobalt(II) and Cobalt(III) Complexes : Cobalt(II) dithiocarbamate complexes can be synthesized, but they are susceptible to aerial oxidation, leading to the formation of more stable cobalt(III) complexes with a distorted octahedral geometry. tandfonline.comtandfonline.comfigshare.com The synthesis often involves the reaction of a cobalt(II) salt with the dithiocarbamate ligand in a 2:1 ratio. tandfonline.com

    Copper(II) Complexes : Copper(II) complexes are commonly synthesized by reacting an aqueous solution of a copper(II) salt with the dithiocarbamate ligand. mdpi.compharmainfo.in These complexes often exhibit a distorted square planar geometry. mdpi.compharmainfo.in

    Iron(III) Complexes : Iron(III) dithiocarbamate complexes are typically prepared by the reaction of an iron(III) salt, such as ferric chloride, with a dithiocarbamate salt in an aqueous solution. rsc.orgmdpi.com These complexes are often black-brown solids. rsc.org

    Chromium(III) Complexes : Chromium(III) complexes with the general formula Cr(L)3, where L is a monobasic bidentate dithiocarbamate ligand, have been synthesized. researchgate.netresearchgate.net These complexes are non-electrolytic and typically adopt a six-coordinated octahedral structure. researchgate.net

    Manganese(II) and Manganese(III) Complexes : The synthesis of manganese dithiocarbamate complexes is sensitive to the reaction atmosphere. In an oxygen-free environment, Mn(II) complexes can be obtained. mdpi.comresearchgate.net However, in the presence of oxygen, these can be oxidized to Mn(III) complexes. mdpi.comresearchgate.net

    Examples of Transition Metal-Carbamodithioate Complexes
    Metal IonTypical Oxidation StateCommon GeometrySynthesis Note
    Ni(II)+2Four-coordinateCan be synthesized with amino acid-derived ligands. baselius.ac.in
    Co(II)/Co(III)+2, +3Distorted Octahedral (for Co(III))Co(II) complexes are prone to oxidation to Co(III). tandfonline.comtandfonline.com
    Cu(II)+2Distorted Square PlanarReadily formed from Cu(II) salts and dithiocarbamate ligands. mdpi.compharmainfo.in
    Fe(III)+3OctahedralSynthesized from Fe(III) salts. rsc.orgmdpi.com
    Cr(III)+3OctahedralForms Cr(L)3 type complexes. researchgate.netresearchgate.net
    Mn(II)/Mn(III)+2, +3-Synthesis of Mn(II) requires oxygen-free conditions. mdpi.comresearchgate.net

    Main Group Metal Complexes (e.g., Sb(III), Bi(III))

    Dithiocarbamate ligands also form stable complexes with main group metals like antimony and bismuth.

    Antimony(III) Complexes : Antimony(III) dithiocarbamate complexes have been synthesized by reacting antimony(III) halides with dithiocarbamate ligands in various stoichiometric ratios. mdpi.comresearchgate.net These complexes can exhibit different coordination geometries, including distorted trigonal bipyramidal and distorted octahedral. researchgate.net The synthesis is often carried out by reacting an amine with carbon disulfide, followed by the addition of an antimony(III) salt. analis.com.my

    Bismuth(III) Complexes : Bismuth(III) dithiocarbamate complexes can be prepared through similar methods, often by reacting bismuth triiodide or bismuth trichloride (B1173362) with the dithiocarbamate ligand. analis.com.myfrancis-press.comaip.org The resulting complexes can have varied structures, including distorted octahedral geometries. francis-press.com

    Examples of Main Group Metal-Carbamodithioate Complexes
    Metal IonTypical Oxidation StateExample of GeometrySynthesis Note
    Sb(III)+3Distorted Trigonal BipyramidalSynthesized from Sb(III) halides and dithiocarbamate ligands. mdpi.comresearchgate.net
    Bi(III)+3Distorted OctahedralPrepared from Bi(III) salts like BiI3 or BiCl3. analis.com.myfrancis-press.comaip.org

    Organometallic Dithiocarbamate Complexes (e.g., Organotin(IV))

    Organometallic dithiocarbamate complexes represent a significant area of research, with organotin(IV) complexes being a prominent example. These compounds are characterized by a direct tin-carbon bond and the coordination of one or more dithiocarbamate ligands to the tin atom. researchgate.netresearchgate.net The coordination number of the tin(IV) atom in these complexes can vary from four to seven, leading to a wide diversity of molecular structures. researchgate.net

    The synthesis of organotin(IV) dithiocarbamate complexes is often achieved through an "in situ" insertion method. researchgate.net This typically involves the reaction of an organotin(IV) halide, such as dibutyltin(IV) dichloride or triphenyltin(IV) chloride, with a secondary amine and carbon disulfide. researchgate.nettandfonline.com Another route involves the reaction between an organotin(IV) species and a pre-synthesized dithiocarbamate salt. tandfonline.com

    The dithiocarbamate ligand can coordinate to the tin(IV) center in several modes, including monodentate (binding through one sulfur atom), bidentate (chelating through both sulfur atoms), and anisobidentate (binding through both sulfur atoms but with unequal Sn-S bond lengths). researchgate.net This versatility in coordination, combined with the nature of the organic groups on the tin atom, results in various geometries. For instance, single crystal X-ray diffraction studies have revealed distorted octahedral, trigonal bipyramidal, and square pyramidal geometries for different organotin(IV) dithiocarbamate complexes. researchgate.nettandfonline.comaip.org In some cases, intermolecular interactions between the tin atom of one molecule and a sulfur atom of a neighboring molecule can lead to the formation of polymeric structures. tandfonline.com

    Table 1: Structural Characteristics of Selected Organotin(IV) Dithiocarbamate Complexes

    CompoundGeometry around Tin AtomCoordination NumberCoordination Mode of LigandReference
    [(C4H9)2Sn{S2CN(CH2)6}2]Distorted Octahedral6Asymmetric Bidentate tandfonline.com
    [(C6H11)3Sn{S2CN(CH2)6}]Distorted Trigonal Bipyramidal5Asymmetric Bidentate tandfonline.com
    PhSnCl[S2CN(Et)(i-Pr)]2Distorted Octahedral6Chelating aip.org
    [(FcCH2)(CH2CH2OH)NCS2SnMe2(Cl)]Trigonal-Bipyramidal/Square Pyramidal5Isobidentate researchgate.net

    Homoleptic and Heteroleptic Complex Formation

    The diversity of dithiocarbamate chemistry is further expanded by the formation of both homoleptic and heteroleptic complexes.

    Homoleptic complexes are coordination compounds where the central metal ion is coordinated to only one type of ligand. researchgate.net In the context of dithiocarbamate chemistry, a homoleptic complex contains two or more identical dithiocarbamate ligands bonded to the metal center, with a general formula of M(R₂dtc)ₙ. researchgate.netwikipedia.org An example is [Ni(cyfdtc)2], where two N-cyclohexyl-N-furfuryldithiocarbamate ligands are coordinated to a nickel(II) ion. ingentaconnect.com

    Heteroleptic complexes , on the other hand, are compounds where the central metal ion is bonded to more than one type of ligand. researchgate.netmdpi.com These are formed when a dithiocarbamate ligand shares the coordination sphere of the metal with other ligands. arabjchem.org These co-ligands can be other dithiocarbamates with different substituents or entirely different types of molecules, such as triphenylphosphine (B44618) (PPh₃) or thiocyanate (B1210189) (NCS⁻). researchgate.netorientjchem.org For example, a heteroleptic nickel(II) complex can be formed with one dithiocarbamate ligand, one thiocyanate ligand, and one triphenylphosphine ligand, resulting in a compound like (Ni[cyfdtc][NCS][PPh3]). ingentaconnect.com The introduction of different ligands allows for the fine-tuning of the electronic and steric properties of the complex. mdpi.com

    Table 2: Comparison of Homoleptic and Heteroleptic Dithiocarbamate Complexes

    Complex TypeDefinitionNumber of Ligand TypesExampleReference
    Homoleptic Metal ion is coordinated to only one type of ligand.One[Ni(bztpedtc)2] ingentaconnect.com
    Heteroleptic Metal ion is coordinated to more than one type of ligand.Two or more[Ru2(pipeDTC)3(morphDTC)2]Br mdpi.com
    Heteroleptic Metal ion is coordinated to more than one type of ligand.Two or more(Ni[cyfdtc][NCS][PPh3]) ingentaconnect.com

    Geometric and Electronic Structure of Coordination Compounds

    The structural and electronic properties of metal dithiocarbamate complexes are intrinsically linked, giving rise to a wide array of coordination geometries and fascinating metal-ligand interactions.

    Octahedral, Square Planar, and Tetrahedral Geometries

    Dithiocarbamate ligands are versatile and can form stable complexes with transition metals, adopting various coordination geometries depending on the metal ion, its oxidation state, and the steric and electronic nature of the substituents on the dithiocarbamate nitrogen atom. researchgate.netetdci.org

    Octahedral Geometry : This six-coordinate geometry is common for many dithiocarbamate complexes. For example, binuclear ruthenium(III) complexes can feature two ruthenium centers, each with an S₆-octahedral geometry completed by bridging and chelating dithiocarbamate ligands. mdpi.com Mono-organotin(IV) complexes with the general formula RSnCl[S₂CNR'R'']₂ have been shown to adopt a distorted octahedral geometry, with the coordination sphere comprising one carbon atom, one chlorine atom, and four sulfur atoms from the two chelating dithiocarbamate ligands. aip.org Adducts of oxovanadium(IV) dithiocarbamates with pyridine (B92270) also result in a six-coordinated distorted octahedral structure. scielo.br

    Square Planar Geometry : This four-coordinate geometry is characteristic of d-block metals with a d⁸ electron configuration, such as nickel(II) and palladium(II). orientjchem.orgmdpi.com For instance, binary palladium(II) complexes of the general formula Pd(L)₂ are typically four-coordinate with a square planar geometry. mdpi.com Similarly, many nickel(II) dithiocarbamate complexes, both homoleptic and heteroleptic, adopt a square planar arrangement. researchgate.netnih.gov

    Tetrahedral Geometry : Four-coordinate complexes can also adopt a tetrahedral geometry, particularly with metal ions like copper(I) and silver(I). arabjchem.org A series of heteroleptic silver(I) and copper(I) complexes with the general formula [M(PPh₃)₂L] (where L is a dithiocarbamate ligand) displayed a distorted tetrahedral geometry around the metal center, with coordination via two sulfur atoms from the dithiocarbamate and two phosphorus atoms from triphenylphosphine units. arabjchem.org The structure of bis(diallydithiocarbamato)zinc(II) features zinc ions in a distorted trigonal bipyramidal geometry, which is closely related to tetrahedral coordination. acs.org

    Table 3: Common Geometries of Metal Dithiocarbamate Complexes

    Metal IonCommon Geometry(ies)Example Complex TypeReference
    Ni(II)Square Planar[Ni(R₂dtc)₂] researchgate.netorientjchem.org
    Pd(II)Square Planar[Pd(R₂dtc)₂] mdpi.com
    Cu(I)Distorted Tetrahedral[Cu(PPh₃)₂(R₂dtc)] arabjchem.org
    Ag(I)Distorted Tetrahedral[Ag(PPh₃)₂(R₂dtc)] arabjchem.org
    Zn(II)Distorted Trigonal Bipyramidal, Tetrahedral[Zn₂(R₂dtc)₄] acs.org
    Ru(III)Octahedral[Ru₂(R₂dtc)₅]⁺ mdpi.commdpi.com
    Sn(IV)Distorted Octahedral, Trigonal BipyramidalRSnCl(R₂dtc)₂, R₃Sn(R₂dtc) tandfonline.comaip.org
    VO(IV)Square Pyramidal, Octahedral (in adducts)[VO(R₂dtc)₂], [VO(R₂dtc)₂(py)] scielo.br

    Electronic Properties of Metal-Ligand Interactions

    The dithiocarbamate anion (R₂NCS₂⁻) is a soft, bidentate ligand that typically contributes three electrons in standard counting methods. wikipedia.org Its electronic character is defined by a key resonance structure, the "thioureide" form. This resonance involves the delocalization of the lone pair of electrons from the nitrogen atom across the C-N bond and onto the two sulfur atoms. researchgate.net

    This delocalization has two significant consequences:

    It imparts partial double-bond character to the C-N bond, which can be observed spectroscopically. wikipedia.org

    It increases the electron density on the sulfur atoms, enhancing their basicity and making them excellent electron donors. wikipedia.orgresearchgate.net

    This strong electron-donating ability, a result of the mesomeric effect of the –NR₂ group, allows dithiocarbamate ligands to form highly stable chelate rings with metal ions and to stabilize metals in a wide range of oxidation states, including unusually high ones like Fe(IV) and Cu(III). wikipedia.orgresearchgate.netetdci.orgnih.gov The electronic properties of the complex can be fine-tuned by changing the organic substituents (R groups) on the nitrogen atom. researchgate.net

    The electronic spectra of these complexes are characterized by absorptions arising from π→π* transitions within the ligand, typically in the ultraviolet region, as well as metal-to-ligand (MLCT) and ligand-to-metal (LMCT) charge-transfer transitions. aip.orgnih.gov These electronic transitions are fundamental to the optical and electrochemical properties of the complexes. publish.csiro.au

    Research on Reactivity and Transformations of Metal Complexes

    The reactivity of metal dithiocarbamate complexes has been a subject of extensive research, with a particular focus on reactions that modify the coordination sphere of the metal center.

    Adduct Formation Studies

    Adduct formation is a key reaction pathway for many metal dithiocarbamate complexes. It is defined as the interaction of a metal complex with a Lewis base, which results in an increase in the coordination number of the central metal ion while its oxidation state remains unchanged. nih.govnih.gov The resulting products are termed "adducts." nih.gov

    This process is particularly relevant for coordinatively unsaturated complexes. For example, four- or five-coordinate dithiocarbamate complexes can react with Lewis bases to form more stable, higher-coordinate adducts. A classic example is the reaction of square pyramidal oxovanadium(IV) dithiocarbamate complexes, [VO(dtc)₂], with Lewis bases like pyridine. The pyridine molecule occupies the sixth coordination site, forming a stable, six-coordinate octahedral adduct, [VO(dtc)₂(py)]. scielo.br

    The tendency of a complex to form an adduct is influenced by several factors, including:

    The geometry of the parent dithiocarbamate complex. nih.gov

    The ionic size of the central metal ion. nih.gov

    The ability of the incoming Lewis base to accept π-electrons. nih.gov

    A variety of Lewis bases, including nitrogen and phosphorus donors like pyridine, 2,2′-bipyridine, 1,10-phenanthroline (B135089), and triphenylphosphine, have been used to form adducts. nih.govmdpi.com The formation of these adducts often leads to significant changes in the physical and chemical properties of the parent complex. nih.gov

    Table 4: Examples of Adduct Formation in Dithiocarbamate Complexes

    Parent ComplexLewis BaseResulting AdductChange in Coordination NumberReference
    [VO(R₂NCS₂)₂] (Square Pyramidal)Pyridine (py)[VO(R₂NCS₂)₂(py)] (Octahedral)5 → 6 scielo.br
    Divalent Transition Metal Dithiocarbamates2,2′-BipyridineIntermolecular heteroleptic coordination compoundsIncreases nih.gov
    [Pb(L)₂]1,10-Phenanthroline[Pb(L)₂(phen)]Increases mdpi.com

    Precursor Roles in Material Synthesis

    Complexes of carbamodithioic acid, commonly known as metal dithiocarbamates, are exceptionally versatile as single-source precursors (SSPs) for the synthesis of advanced materials, particularly metal sulfide (B99878) nanostructures. researchgate.netmdpi.comcncb.ac.cn The SSP approach is an attractive synthetic strategy because these well-defined molecular species contain pre-formed metal-sulfur bonds, allowing for careful stoichiometric control of the final material. cncb.ac.cnresearchgate.net The thermal decomposition of a metal dithiocarbamate complex can lead to the clean formation of metal sulfide materials with minimal impurities, as the organic ligands are lost through facile elimination. researchgate.netcncb.ac.cn The utility of these precursors stems from their straightforward synthesis from readily available amines, stability, and the ability to tune decomposition properties by modifying the organic (R) groups on the nitrogen atom. nih.govacs.org This allows for the engineering of the phase, morphology, and size of the resulting nanocrystalline materials. cncb.ac.cnacs.org

    The decomposition process can be carried out using various techniques, including solvothermal methods, thermolysis, and spin coating followed by annealing. mdpi.comnih.gov The solvothermal method involves heating the precursor in a high-boiling point solvent, such as oleylamine (B85491), which can also act as a surfactant to control nanoparticle growth. mdpi.com Research has shown that the solvent is not always an innocent bystander; for instance, in oleylamine, amide exchange can occur with the dithiocarbamate backbone, forming an intermediate that influences the decomposition pathway. researchgate.netnih.govrsc.org

    Synthesis of Binary Metal Sulfides

    A wide range of binary metal sulfide nanoparticles (MS) have been synthesized from the decomposition of their corresponding metal bis(dithiocarbamate) complexes, [M(S₂CNR₂)₂]. For example, thermogravimetric analysis of N-methyl-N-phenyldithiocarbamate complexes of zinc(II), cadmium(II), and mercury(II) shows a single weight loss step, yielding the respective metal sulfides (ZnS, CdS, HgS), indicating their suitability as SSPs. nih.gov

    Lead Sulfide (PbS): The solvothermal decomposition of lead(II) bis(N-alkyl-N-phenyl dithiocarbamate) adducts in oleylamine at 170 °C produces PbS nanoparticles. mdpi.com The morphology of the resulting nanoparticles can be influenced by temperature; thermolysis of some dialkyldithiocarbamato lead(II) complexes at 60 °C and 80 °C yielded nearly spherical and cubic PbS nanoparticles, respectively. mdpi.com Similarly, lead ethyl dithiocarbamate has been used to deposit face-centered cubic PbS thin films via spin coating and subsequent annealing at temperatures between 250 °C and 400 °C. nih.gov

    Zinc Sulfide (ZnS): Zinc dithiocarbamate complexes, such as [Zn(S₂CNⁱBu₂)₂], are widely used for the controlled synthesis of ZnS nanomaterials. rsc.org Decomposition in oleylamine can produce high-aspect-ratio wurtzite nanowires. rsc.org X-ray absorption spectroscopy studies revealed that in oleylamine, a five-coordinate species, [Zn(S₂CNMe₂)₂(RNH₂)], forms and is stable up to about 70 °C, after which decomposition to ZnS begins around 90 °C. rsc.org

    Nickel Sulfide (NiS): The decomposition of homoleptic nickel(II) dithiocarbamate complexes under an inert nitrogen atmosphere typically produces hexagonal α-NiS. nasa.gov However, the phase of the resulting nickel sulfide can be controlled by the decomposition atmosphere. Thermolysis under a reducing forming gas can yield millerite (β-NiS), godlevskite (Ni₉S₈), or heazlewoodite (Ni₃S₂) depending on the temperature. nasa.gov

    Synthesis of Ternary Metal Sulfides

    The SSP approach has been extended to the synthesis of more complex ternary and even quaternary metal sulfides. cncb.ac.cnacs.org This is typically achieved by the co-decomposition of a mixture of simple metal dithiocarbamate complexes. nih.gov This method has proven successful for various combinations, although it is not universally applicable, as some mixtures yield only binary sulfides if the precursors have significantly different decomposition temperatures. nih.govbiochemjournal.com

    Iron-Nickel Sulfides: The co-decomposition of mixtures of [Fe(S₂CNⁱBu₂)₃] and [Ni(S₂CNⁱBu₂)₂] in oleylamine allows for the synthesis of different iron-nickel sulfide phases. nih.govrsc.org Decomposition at lower temperatures (ca. 210–230 °C) affords the metastable violarite phase (FeNi₂S₄), while at higher temperatures (280 °C), the thermodynamically stable pentlandite (B1173512) phase ((Fe,Ni)₉S₈) is formed. rsc.orgrsc.org

    Iron-Copper Sulfides (e.g., CuFeS₂): Nanoparticles of chalcopyrite (CuFeS₂) have been prepared using a hot-injection method, where a mixture of [Cu(S₂CNEt₂)₂] and [Fe(S₂CNEt₂)₃] is injected into a hot solution containing sulfur. nih.gov

    Iron-Zinc and Iron-Cadmium Sulfides: Ferrocene-functionalized dithiocarbamate complexes of zinc(II) and cadmium(II) have been used as single-source precursors for ternary metal sulfides. The decomposition of these complexes yielded materials such as Fe₅Zn₂S₉, Fe₃ZnS₅, and Fe₅CdS₈. biochemjournal.com

    The following table summarizes selected research findings on the synthesis of materials from this compound-based precursors.

    Precursor Complex(es)Synthesis MethodResulting MaterialReference
    Lead(II) bis(N-alkyl-N-phenyl dithiocarbamate)Solvothermal decomposition in oleylamine at 170 °CPbS nanoparticles mdpi.com
    [Zn(S₂CNⁱBu₂)₂]Decomposition in oleylamineZnS nanowires (wurtzite) rsc.org
    [(C₆H₅)(CH₃)NCS₂]₂Hg₂Thermal degradationHgS nih.gov
    [Fe(S₂CNⁱBu₂)₃] / [Ni(S₂CNⁱBu₂)₂]Co-decomposition in oleylamine at ~230 °CFeNi₂S₄ (violarite) nanoparticles rsc.org
    [Fe(S₂CNⁱBu₂)₃] / [Ni(S₂CNⁱBu₂)₂]Co-decomposition in oleylamine at 280 °C(Fe,Ni)₉S₈ (pentlandite) rsc.org
    N-ferrocenylmethyl-N-pyridin-4-ylmethyl dithiocarbamate of Zn(II)Thermal decompositionFe₅Zn₂S₉ and Fe₃ZnS₅ biochemjournal.com
    N-ferrocenylmethyl-N-pyridin-4-ylmethyl dithiocarbamate of Cd(II)Thermal decompositionFe₅CdS₈ biochemjournal.com
    Lead ethyl dithiocarbamateSpin coating and annealing (250-400 °C)PbS thin films nih.gov
    Ni(S₂CN(R)R')₂Thermolysis under N₂α-NiS nasa.gov
    Ni(S₂CN(R)R')₂Thermolysis under forming gas (325-350 °C)Ni₉S₈ (godlevskite) nasa.gov

    Theoretical and Computational Chemistry Studies

    Quantum Chemical Calculations for Molecular and Electronic Structure

    Quantum chemical calculations are fundamental in elucidating the electronic and geometric features of carbamodithioic acid. These computational approaches model the molecule at the atomic level, providing a detailed picture of its behavior.

    Density Functional Theory (DFT) has become a primary tool for investigating this compound and its derivatives due to its balance of accuracy and computational cost. acs.orgacs.org DFT calculations are widely used to predict molecular geometries, vibrational frequencies, and electronic properties. acs.org For instance, DFT has been employed to study the formation of this compound as an intermediate in reactions involving isothiocyanic acid and hydrogen sulfide (B99878). worldscientific.com

    Studies on related dithiocarbamate (B8719985) compounds utilize DFT to understand bonding characteristics. For example, in cadmium carbamodithioate, DFT calculations have indicated a covalent bonding character of approximately 30% between the cadmium and the dithiocarbamate ligand. Furthermore, DFT methods are instrumental in rationalizing experimental findings, such as reaction mechanisms and regioselectivity, for reactions involving this compound derivatives. mdpi.comntu.edu.sg The B3LYP functional, often paired with a def2-TZVP basis set, is a common choice for these types of calculations. mdpi.comntu.edu.sgresearchgate.net

    Table 1: Selected DFT Functionals and Basis Sets Used in Studies of this compound and Related Compounds

    FunctionalBasis SetApplicationReference
    UB3LYP6-311++G(3df,3pd)Spectroscopic data computation acs.org
    B3LYP-D4def2-TZVPRationalization of experimental findings mdpi.comntu.edu.sgresearchgate.net
    M06DZP++Adiabatic electron affinity calculations worldscientific.com
    VariousVariousInvestigation of formation pathways worldscientific.com

    This table is interactive. Click on the headers to sort.

    Alongside DFT, ab initio and semi-empirical methods offer alternative levels of theory for studying this compound. Ab initio calculations, which are based on first principles without empirical parameters, provide highly accurate results, though they are computationally more demanding. acs.org These methods have been used to study the formation and decomposition of this compound. researchgate.net

    Semi-empirical methods, such as PM3 and AM1, provide a faster, albeit less accurate, means of studying large systems or for preliminary investigations. researchgate.netmdpi.com These methods have been applied to model the structure and properties of various heterocyclic compounds derived from or related to this compound derivatives. researchgate.netmdpi.com For instance, the PM6 semi-empirical method has been noted for its utility in enhancing the accuracy of molecular docking studies. mdpi.com

    Density Functional Theory (DFT) Applications

    Computational Analysis of Reactivity and Stability

    Computational methods are invaluable for analyzing the factors that govern the reactivity and stability of this compound.

    Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. unizik.edu.ng

    In studies of reactions involving dithiocarbamate anions, FMO analysis shows that the HOMO is typically localized on the dithiocarbamate moiety, indicating it is the primary site for nucleophilic attack. mdpi.comntu.edu.sg This type of analysis is crucial for predicting how this compound and its derivatives will interact with other molecules. unizik.edu.nggoogle.com

    Table 2: Conceptual Data from FMO Analysis

    ParameterSignificanceTypical Finding for DithiocarbamatesReference
    EHOMOElectron-donating abilityHigh, indicating good nucleophilicity unizik.edu.ng
    ELUMOElectron-accepting abilityDictates interaction with electrophiles unizik.edu.ng
    Energy Gap (ΔE)Chemical reactivity/stabilityA smaller gap suggests higher reactivity unizik.edu.ng
    HOMO LocalizationSite of nucleophilic attackLocalized on the S-C(S)-N fragment mdpi.comntu.edu.sg

    This table is interactive. Click on the headers to sort.

    To gain a more detailed picture of reactivity at specific atomic sites, natural atomic charge and Fukui function analyses are employed. Natural atomic charge calculations provide insight into the distribution of electron density within the molecule. In dithiocarbamate anions, for example, simple charge population analysis has shown that the sulfur and nitrogen sites can have nearly equivalent atomic charges, suggesting multiple potential sites for nucleophilic attack. mdpi.comntu.edu.sg

    The Fukui function provides a more sophisticated measure of a site's reactivity towards nucleophilic or electrophilic attack. Calculations of the Fukui index can identify the most susceptible sites for reaction. researchgate.net For related compounds, these calculations have pinpointed electrophilic sites at the carbonyl or thiocarbonyl groups and adjacent carbon atoms, which aligns with experimental observations.

    Global Descriptors of Reactivity

    Global reactivity descriptors, derived from the conceptual framework of Density Functional Theory (DFT), offer a quantitative measure of a molecule's inherent reactivity. These descriptors, including chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgakjournals.com They provide insight into the electronic behavior of a chemical species in reactions.

    The chemical potential (μ) indicates the tendency of electrons to escape from a system. A higher chemical potential (less negative value) suggests a better electron donor. nih.govChemical hardness (η) measures the resistance of a molecule to change its electron distribution or charge transfer; a smaller HOMO-LUMO energy gap corresponds to lower hardness (i.e., higher softness), indicating greater reactivity. nih.govbham.ac.uk The global electrophilicity index (ω) quantifies the energy stabilization of a system when it acquires an additional electronic charge from the environment, identifying its strength as an electrophile. bham.ac.uk

    Computational studies on dithiocarbamates and related thiol collectors have shown that their reactivity can be effectively ranked using these descriptors. rsc.org For instance, dithiocarbamates often exhibit high reactivity, which can be attributed to their specific electronic structure. rsc.org The values of these descriptors are typically calculated using DFT methods, such as B3LYP, with appropriate basis sets. wikipedia.orgresearchgate.net While specific values for the parent this compound (H₂NCS₂H) are not extensively published, calculations on related dithiocarbamate systems provide a strong basis for understanding its reactivity profile.

    Table 1: Calculated Global Reactivity Descriptors for a Representative Molecule

    Interactive Table:

    Descriptor Formula Typical Calculated Value (eV) Interpretation
    Ionization Potential (I) I = -E_HOMO 6.881 bham.ac.uk Energy required to remove an electron.
    Electron Affinity (A) A = -E_LUMO 0.886 bham.ac.uk Energy released when an electron is added.
    Chemical Potential (μ) μ = -(I + A) / 2 -3.883 bham.ac.uk Electron escaping tendency.
    Chemical Hardness (η) η = (I - A) / 2 2.997 bham.ac.uk Resistance to charge transfer.
    Electrophilicity Index (ω) ω = μ² / (2η) 2.515 bham.ac.uk Electrophilic character of the molecule.

    Note: The values presented are for a representative organic molecule containing nitrogen and are illustrative of the types of values obtained through DFT calculations. bham.ac.uk

    Modeling of Reaction Mechanisms and Kinetics

    Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions, identifying transition states, and calculating the associated energy barriers. This provides a molecular-level understanding of reaction kinetics and mechanisms that is often difficult to obtain through experimental means alone.

    Transition State Theory (TST) is a fundamental concept in chemical kinetics that describes reaction rates by considering the equilibrium between reactants and an activated complex, known as the transition state. pressbooks.pubwikipedia.org The transition state represents the configuration of highest potential energy along the reaction coordinate. wikipedia.org The energy difference between the reactants and the transition state is the activation energy (Ea), a critical barrier that must be overcome for the reaction to proceed. solubilityofthings.com

    Computational methods, particularly DFT, are widely used to locate transition state geometries and calculate activation energies. researchgate.netresearchgate.net For reactions involving this compound, such as its decomposition, computational studies can elucidate the step-by-step mechanism. For example, the thermal decomposition of thiourea (B124793) is proposed to proceed through the formation of this compound as an intermediate, which then decomposes to carbon disulfide (CS₂) and ammonia (B1221849). researchgate.networldscientific.com DFT calculations have been used to determine the activation energies for these sequential steps, indicating that the formation and subsequent decomposition of this compound is a likely pathway. researchgate.networldscientific.com Similarly, the acid-catalyzed decomposition of dithiocarbamates has been studied kinetically, with activation energies determined from Arrhenius plots, providing data that can be correlated with computational models. cdnsciencepub.comcdnsciencepub.com

    The surrounding solvent can significantly influence reaction mechanisms and rates. Computational models account for these effects using various approaches, most commonly through continuum reaction field models (like the Polarizable Continuum Model, PCM) or by including explicit solvent molecules in the calculation. researchgate.net Solvent polarity can alter the energy of reactants, products, and transition states differently, thereby changing the activation barrier. bham.ac.uk

    In reactions of dithiocarbamate derivatives, solvent effects are believed to be a controlling factor in determining the reaction pathway. bham.ac.uk For instance, in radical rearrangements, polar solvents can stabilize ion-pair intermediates, potentially leading to different products compared to reactions in non-polar solvents. bham.ac.uk Computational studies on analogous molecules like methyl N,N-dimethylcarbamate have shown that the effect of solvent polarity on the rotational energy barrier can be less than expected due to a relatively small molecular dipole moment, a factor that can be precisely calculated. researchgate.net For dithiocarbamate reactions, such as the anchimerically assisted acid decomposition of certain derivatives, computational modeling incorporating solvent effects is crucial for correctly describing the structure of the transition state and the role of the solvent in the proton transfer steps. acs.org

    Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems, making them ideal for investigating adsorption processes at interfaces. nih.govmdpi.com MD simulations model the movement of atoms and molecules over time based on classical mechanics, providing detailed insights into adsorbent-adsorbate interactions, conformational changes, and the structure of adsorbed layers. nih.govmdpi.com

    Solvent Effects in Computational Models

    Computational Investigations of Spectroscopic Properties

    Computational quantum chemistry can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These calculations are invaluable for interpreting experimental spectra, assigning signals to specific atoms or vibrational modes, and characterizing molecular structures, especially for transient or unstable species.

    DFT methods are commonly used to calculate spectroscopic parameters. researchgate.netnih.gov For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is frequently employed to compute magnetic shielding tensors, which are then converted to chemical shifts. lmaleidykla.lt For IR spectra, the calculation involves determining the second derivatives of the energy with respect to atomic displacements to find the vibrational frequencies and their corresponding normal modes.

    While detailed computational spectroscopic studies on the parent this compound are scarce, research on related compounds provides a clear methodology. For example, dynamic NMR studies of dithiocarbamate podands have used computational methods to understand conformational isomerism and rotational energy barriers. researchgate.net High-level computational studies on the analogous carbamic acid have been used to definitively characterize its non-planar structure and provide accurate rotational and vibrational spectroscopic parameters. nih.gov Similarly, calculations on carboxylic acids show that the characteristic broad O-H stretch in IR spectra and the downfield proton signal in ¹H NMR spectra can be accurately modeled, including the effects of hydrogen bonding. libretexts.org These approaches can be directly applied to this compound to predict its ¹H and ¹³C NMR chemical shifts and the characteristic IR frequencies for its N-H, S-H, and C=S bonds, aiding in its experimental identification and structural elucidation.

    Reaction Mechanisms and Kinetic Investigations

    Mechanism of Formation of Carbamodithioic Acid and its Derivatives

    The formation of this compound is fundamentally an addition reaction involving an amine and carbon disulfide (CS₂). wikipedia.org This process is initiated by the nucleophilic character of the amine and the electrophilic nature of the carbon atom in carbon disulfide.

    The synthesis of this compound proceeds through a nucleophilic addition mechanism. The reaction commences when the lone pair of electrons on the nitrogen atom of a primary or secondary amine acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide. rsc.orgresearchgate.net The carbonyl group of aldehydes and ketones is a polar double bond, making the carbonyl carbon an electrophile; the thiocarbonyl group (C=S) in carbon disulfide behaves similarly. libretexts.orglibretexts.org

    The mechanism can be described in the following steps:

    Nucleophilic Attack : The amine's lone-pair of electrons initiates a nucleophilic attack on the carbon atom of the CS₂ molecule. rsc.orgresearchgate.net

    Intermediate Formation : This attack leads to the formation of a zwitterionic intermediate, a dithiocarbamate (B8719985), where the nitrogen atom bears a positive charge and one of the sulfur atoms carries a negative charge. rsc.orgresearchgate.net

    Proton Transfer : A subsequent rapid proton transfer from the nitrogen to the negatively charged sulfur atom results in the formation of the neutral this compound molecule. wikipedia.org

    The general reaction for a primary amine is as follows: RNH₂ + CS₂ → R(H)N-CS₂H wikipedia.org

    For secondary amines, the reaction with carbon disulfide and sodium hydroxide (B78521) yields dithiocarbamate salts. wikipedia.org The reaction's progression can be influenced by catalysts. For instance, Lewis acids can be used to facilitate the reaction, which is essential for moving the reaction forward to form the dithiocarbamic acid. samipubco.com

    Decomposition Mechanisms of this compound and its Derivatives

    Carbamodithioic acids and their derivatives, such as dithiocarbamates, are known to be unstable under certain conditions and can decompose through various pathways, influenced by factors like pH and temperature. who.int

    The decomposition of dithiocarbamates in acidic conditions has been a subject of detailed mechanistic studies. The cleavage is an acid-catalyzed process, similar in principle to the acidic cleavage of ethers where a heteroatom is protonated to form a good leaving group. wikipedia.orglibretexts.org The pH-rate profiles for the acid cleavage of various dithiocarbamates typically show a bell-shaped curve, indicating complex dependencies on the state of protonation of the molecule. nih.gov

    Theoretical studies on N-methyldithiocarbamic acid (MeDTC) and N-phenyldithiocarbamic acid (PhDTC) reveal distinct, substituent-dependent mechanisms for their water-catalyzed decomposition:

    For MeDTC , the decomposition proceeds via a two-step mechanism. The rate-determining step is a proton transfer assisted by a water molecule, which leads to a zwitterionic intermediate. This is followed by a rapid cleavage of the N-C bond. nih.gov

    For PhDTC , the mechanism is a concerted, one-step process where the N-C bond breaking occurs simultaneously with the proton transfer. nih.gov

    A crucial aspect of the activation barrier for this reaction is the torsional barrier of the CS₂ group. The reaction requires a twisting of this group, which inhibits resonance and makes the nitrogen atom more basic, thereby facilitating the proton transfer. nih.gov For certain analogues like piperidyl dithiocarbamates, the decomposition can be specifically catalyzed by a hydron (B225902), with anchimeric assistance from a nearby heteroatom (like N, O, or S) through a boat conformation of the ring. nih.gov

    Thermal decomposition provides another route for the breakdown of this compound and related compounds. While direct studies on this compound are specific, insights can be drawn from related sulfur-containing compounds like thiourea (B124793). Under thermal stress, thiourea can isomerize to carbamimidothioic acid, which then decomposes into various products. researchgate.net A proposed pathway for the formation of carbon disulfide (CS₂) involves the addition of hydrogen sulfide (B99878) (H₂S) to isothiocyanic acid (HNCS) to generate this compound, which subsequently decomposes. researchgate.netresearchgate.net

    Theoretical studies on urea (B33335) derivatives suggest that their thermal decomposition occurs via four-center pericyclic reactions, leading to isocyanates and amines, with initial bond fissions being less favorable. nih.gov A similar pericyclic mechanism can be envisaged for this compound, involving an internal hydrogen transfer.

    The general thermal decomposition can be summarized as: R(H)N-CS₂H → R-N=C=S + H₂S rsc.orgresearchgate.net

    The decomposition of this compound and its salts is a key route to several important chemical intermediates.

    Isothiocyanates and Hydrogen Sulfide : The most common decomposition pathway for carbamodithioic acids formed from primary amines is the elimination of hydrogen sulfide (H₂S) to yield an isothiocyanate (R-N=C=S). wikipedia.orgrsc.orgresearchgate.net This reaction forms the basis of several synthetic protocols for preparing isothiocyanates, where a dithiocarbamate salt is generated in situ and then decomposed. ebi.ac.ukorganic-chemistry.org

    Carbon Disulfide : The decomposition of dithiocarbamates can also regenerate carbon disulfide (CS₂) along with the parent amine. who.int Computational studies confirm that the decomposition of this compound is a highly probable pathway for the formation of CS₂ and ammonia (B1221849) from the thermal decomposition products of thiourea. researchgate.net

    The metabolic decomposition of dithiocarbamates in biological systems is complex, yielding intermediates such as carbon disulfide, hydrogen sulfide, and isothiocyanates. who.int

    Thermal Decomposition Pathways

    Kinetic Studies of Chemical Transformations

    Kinetic studies are crucial for elucidating the precise mechanisms of the formation and decomposition of this compound. libretexts.org By examining how reaction rates change with reactant concentrations, temperature, and pH, the rate law and the nature of the transition state can be determined. nih.govlibretexts.org Techniques like stopped-flow analysis are often employed for reactions that are too fast to be monitored by conventional methods. libretexts.orgnih.gov

    For the acid-catalyzed cleavage of dithiocarbamates, kinetic studies have provided detailed insights. The pH-rate profiles are used to calculate the pH-independent first-order rate constant (k₀) or the specific acid catalysis constant (kH), as well as the acid dissociation constants (pKa) of the relevant species. nih.gov

    Table 1: Kinetic Parameters for the Acid Cleavage of Piperidyl Dithiocarbamate Analogues This table presents kinetic data for the acid cleavage of a series of piperidine (B6355638) dithiocarbamate analogues, highlighting the influence of the heteroatom (X) in the ring on the reaction mechanism and rates. The data is from studies conducted at 25°C in 20% v/v aqueous ethanol (B145695). nih.gov

    Heteroatom (X)pKₐ (Dithiocarbamic Acid)log(kH / M⁻¹s⁻¹)Proposed Mechanism
    CH₂3.153.18Water-catalyzed S-to-N proton transfer
    CHCH₃3.203.15Water-catalyzed S-to-N proton transfer
    O2.851.95Hydron-catalyzed, anchimerically assisted
    S3.052.30Hydron-catalyzed, anchimerically assisted
    NH3.002.50Hydron-catalyzed, anchimerically assisted
    NCH₃2.902.55Hydron-catalyzed, anchimerically assisted

    Data sourced from kinetic studies on piperidyl dithiocarbamates. nih.gov

    These kinetic results, combined with Linear Free-Energy Relationships (LFERs) and solvent isotope effects, allow for the characterization of the transition state. nih.gov For example, for analogues where X is O, S, or N, the reactive species is the dithiocarbamate anion, and the decomposition is specifically catalyzed by a hydron with anchimeric assistance from the heteroatom. nih.gov In contrast, for the alkyl-substituted rings (X = CH₂), the transition state is closer to a zwitterion formed by an intramolecular, water-catalyzed proton transfer. nih.gov

    Rate-Determining Steps in Decomposition Reactions

    The decomposition of dithiocarbamic acids is a critical area of study, with the rate-determining step being a key focus of kinetic investigations. Theoretical studies suggest that the formation of carbon disulfide (CS2) can occur through a consecutive reaction path involving the generation and subsequent decomposition of this compound. researchgate.netresearchgate.networldscientific.com One proposed pathway involves the addition of hydrogen sulfide (H2S) to isothiocyanic acid (HNCS) to form this compound, which then decomposes. researchgate.netresearchgate.networldscientific.com

    In the acid-induced decomposition of dithiocarbamates, the crucial step is the transfer of a hydrogen ion between the nitrogen and sulfur atoms. cdnsciencepub.com For aryldithiocarbamates, the decomposition mechanism is proposed to be a concerted, asynchronous process where N-protonation is more advanced than the cleavage of the C-N bond. nih.govresearchgate.net This is followed by a rapid breakdown of the C-N bond. nih.govresearchgate.net The kinetic barrier for this process is similar to the torsional barrier of thioamides, suggesting that the torsion of the C-N bond is the driving force for the reaction. nih.govresearchgate.net This torsion inhibits resonance with the thiocarbonyl group and the aromatic moiety, thereby increasing the basicity of the nitrogen and making proton transfer thermodynamically favorable. nih.govresearchgate.net

    The thermal decomposition of metal dithiocarbamate complexes, such as those of copper(II) and nickel(II) with diethyl dithiocarbamate, has been shown to follow first-order kinetics. akjournals.com The primary decomposition stage for these complexes involves their conversion to metal sulfides. akjournals.com

    The decomposition of dithiocarbamates can be complex and multistep, often involving the protonation of a sulfur atom. plu.edu For instance, the decomposition of the diammonium salt of ethylenebisdithiocarbamic acid leads to the formation of ethylenethiourea (B1671646). chemicalpapers.com

    Table 1: Kinetic Parameters for the Decomposition of Diethyl Dithiocarbamate Complexes

    ComplexDecomposition Temperature Range (°C)Activation Energy (kJ/mol)
    Cu(C₅H₁₀NS₂)₂250-350Not specified
    Ni(C₅H₁₀NS₂)₂290-390Not specified

    Influence of Environmental Factors on Reaction Rates (e.g., pH)

    Environmental factors, particularly pH, exert a significant influence on the decomposition rates of this compound and its dithiocarbamate derivatives. The acid-catalyzed decomposition of dithiocarbamates is a well-documented phenomenon. cdnsciencepub.comatamanchemicals.com Dithiocarbamates are generally more stable in alkaline conditions and decompose rapidly in acidic media. who.int

    The pH-rate profiles for the acid decomposition of aryldithiocarbamates exhibit a characteristic shape where the observed first-order rate constant reaches a plateau. nih.govresearchgate.net At this plateau, the rate constant is equal to the rate constant of the decomposition of the dithiocarbamic acid species itself. nih.govresearchgate.net The acid dissociation constants (pKa) of the dithiocarbamic acids can be determined from these pH-rate profiles. nih.govresearchgate.net

    Studies on various dithiocarbamates have shown that increasing the acidity (lowering the pH) accelerates their degradation. ub.ro For instance, the hydrolysis half-life of sodium dimethyldithiocarbamate (B2753861) was reported to be significantly shorter at pH 5 (18 minutes) compared to pH 7 (25.9 hours) and pH 9 (433.3 hours). atamanchemicals.com This highlights the profound impact of pH on the stability of these compounds. The decomposition is accelerated by acids, leading to the formation of carbon disulfide and an amine. atamanchemicals.com

    The nature and abundance of degradation products are also pH-dependent. inchem.org For example, in the decomposition of ethylene (B1197577) bisdithiocarbamates (EBDCs), the formation of ethylenethiourea (ETU) is influenced by the pH of the environment. inchem.org

    Table 2: pH-Dependence of Dithiocarbamate Decomposition

    Dithiocarbamate DerivativeConditionObservationReference
    AryldithiocarbamatesAcidicRate constant plateaus at a value corresponding to the decomposition of the dithiocarbamic acid. nih.govresearchgate.net
    Sodium dimethyldithiocarbamatepH 5Half-life of 18 minutes. atamanchemicals.com
    Sodium dimethyldithiocarbamatepH 7Half-life of 25.9 hours. atamanchemicals.com
    Sodium dimethyldithiocarbamatepH 9Half-life of 433.3 hours. atamanchemicals.com
    Thiram (B1682883)pH 3.5Half-life of 9.4 hours. inchem.org
    ThirampH 7Half-life of 46.7 days. inchem.org

    Mechanism of Ligand Exchange and Complex Formation

    Dithiocarbamates are versatile ligands that readily form stable complexes with a wide range of transition metals. rsc.org The formation of these complexes is typically fast and can often be achieved by simply mixing the dithiocarbamate with a metal precursor in a suitable solvent at room temperature. rsc.org

    The mechanism of ligand exchange in dithiocarbamate complexes has been studied, revealing two primary pathways. publish.csiro.aupublish.csiro.au The first is a dissociative pathway, which may be assisted by protons. This involves the partial or complete loss of the dithiocarbamate ligand, followed by substitution at the attacking metal ion. publish.csiro.au The second is an associative pathway characterized by the direct attack of a metal ion on the ligand, leading to the formation of binuclear intermediates as the ligand transfers. publish.csiro.au The predominant pathway depends on factors such as the stability of the complex, the lability of the metal ion to substitution, and its electrophilic character. publish.csiro.aupublish.csiro.au

    Kinetic studies of metal exchange reactions between divalent metal ions and their dithiocarbamate complexes in dimethyl sulfoxide (B87167) have shown that the stability of the complexes follows the order: Hg > Cu > Ni > Pb ≈ Cd > Zn. publish.csiro.aupublish.csiro.au This stability order influences the direction and rate of ligand exchange. publish.csiro.au

    The formation of dithiocarbamate complexes can also proceed through metathesis reactions, where an exchange of anions occurs between a pre-synthesized dithiocarbamate salt and a metal(III) salt under mild conditions. rsc.org Furthermore, ligand substitution reactions allow for the modification of existing dithiocarbamate complexes by replacing the dithiocarbamate ligand with other secondary ligands. rsc.org

    In the context of nanocrystal chemistry, it has been observed that phenyldithiocarbamate ligands can decompose during the ligand exchange process. plu.edu The decomposition is initiated by the protonation of a sulfur atom, leading to the formation of various products, some of which can then bind to the nanocrystal surface. plu.edu This highlights that ligand exchange with dithiocarbamates can be a dynamic process involving in-situ ligand decomposition and subsequent surface reactions. plu.edu

    Environmental Transformation and Degradation Pathway Research

    Degradation Mechanisms in Aqueous and Soil Environments

    Carbamodithioic acids and their salts are susceptible to degradation through several mechanisms, including hydrolysis, oxidation, and microbial action. The specific pathways and the rates of degradation are influenced by a variety of environmental factors.

    Hydrolytic Degradation Pathways

    Hydrolysis is a significant degradation pathway for carbamodithioic acid derivatives, particularly under neutral and acidic conditions. atamanchemicals.comatamanchemicals.comatamanchemicals.com The stability of these compounds is highly dependent on the pH of the surrounding medium. atamanchemicals.comatamanchemicals.comatamanchemicals.com In acidic solutions, dithiocarbamates decompose into carbon disulfide and an amine. atamanchemicals.comatamanchemicals.com For instance, sodium dimethyldithiocarbamate (B2753861) slowly decomposes in aqueous solutions to form carbon disulfide and methylamine (B109427), a process that is accelerated in the presence of acids. atamanchemicals.comatamanchemicals.com

    The rate of hydrolysis is markedly faster at lower pH values. For sodium N,N-dimethyldithiocarbamate, the hydrolysis half-life has been reported to be 18 minutes at pH 5, 25.9 hours at pH 7, and 433.3 hours at pH 9. atamanchemicals.comatamanchemicals.comnih.gov This indicates that the compound is significantly more persistent in alkaline environments. The decomposition of dithiocarbamates in acidic solution can also yield hydrogen sulfide (B99878) and N,N'-dimethylthiuram disulfide. pic.int

    Unconventional hydrolytic degradation pathways have also been observed for some complex molecules, leading to products formed through reactions like oxidation, dehydrogenation, and cyclization, although the mechanisms are not always fully understood. ijper.org

    Oxidative Degradation Processes

    Oxidation is another key process in the degradation of this compound derivatives. Both alkyl and ethylene (B1197577) dithiocarbamates can be oxidized to their corresponding disulfides. who.int For example, the oxidation of dimethyldithiocarbamic acid gives thiram (B1682883). who.intatamanchemicals.com

    The presence of strong oxidizing agents can violently react with dithiocarbamate (B8719985) esters. atamanchemicals.com The use of oxidants like sodium hypochlorite (B82951) has been shown to effectively degrade sodium dimethyldithiocarbamate in wastewater. atamanchemicals.com In one study, the addition of sodium hypochlorite led to a 91.28% degradation rate of sodium dimethyldithiocarbamate within one minute under specific conditions. atamanchemicals.com The degradation products in this process included carbon disulfide and diethylamine, which were further broken down into carbon dioxide, sulfur or sulfate, and nitrogen gas. atamanchemicals.com

    Photolytic degradation, an oxidative process driven by light, is also a major pathway for the breakdown of dithiocarbamates in water and on soil surfaces. atamanchemicals.comatamanchemicals.compic.int For instance, 14C-labeled sodium dimethyldithiocarbamate was found to photodegrade rapidly in a buffered solution at pH 9, with a calculated experimental half-life of 0.79 days (19 hours). atamanchemicals.com The environmental half-lives of sodium dimethyldithiocarbamate, depending on latitude and season, have been calculated to range from 0.3 to 2.26 days due to photolysis. atamanchemicals.comatamanchemicals.com

    Microbial Degradation Pathways (Chemical Aspects)

    Microbial activity plays a crucial role in the breakdown of this compound derivatives in the environment. frontiersin.orgoregonstate.edu Bacteria, in particular, have evolved pathways to degrade these compounds. frontiersin.org The initial step in the microbial degradation of many carbamate (B1207046) pesticides involves the enzymatic hydrolysis of the carbamate ester or amide linkage. frontiersin.org This hydrolysis can lead to the formation of methylcarbamic acid, which then spontaneously breaks down into methylamine and carbon dioxide. frontiersin.org

    Different microbial species, including those from the genera Pseudomonas, Alcaligenes, and Hypomicrobium, have been identified as being capable of degrading dithiocarbamates. google.com A microbial consortium containing these methylotrophic bacteria has been shown to effectively biodegrade dithiocarbamates in contaminated environments. google.com The degradation products identified from the microbial breakdown of tetramethyl thiuram disulfide (a related compound) include dithiocarbamate, dimethylamine, formaldehyde, elementary sulfur, and methionine. google.com

    The efficiency of microbial degradation is influenced by environmental conditions such as pH and temperature, with optimal ranges reported to be between 5.0 and 8.5 for pH and 5°C to 42°C for temperature. google.com

    Identification and Characterization of Degradation Products

    The degradation of this compound and its derivatives results in a variety of products, the nature of which depends on the specific degradation pathway.

    Under acidic conditions, the primary degradation products are carbon disulfide and the corresponding amine (e.g., methylamine from dimethyldithiocarbamate). atamanchemicals.comatamanchemicals.com Hydrogen sulfide and N,N'-dimethylthiuram disulfide can also be formed. pic.int

    Oxidative degradation, particularly through the use of strong oxidants like sodium hypochlorite, can lead to the formation of carbon disulfide and diethylamine, which are subsequently mineralized to carbon dioxide, sulfur or sulfate, and nitrogen. atamanchemicals.com Oxidation can also lead to the formation of disulfides, such as thiram from the oxidation of dimethyldithiocarbamic acid. who.intatamanchemicals.com

    Microbial degradation of dithiocarbamates can produce a range of compounds. For example, the breakdown of tetramethyl thiuram disulfide by Pseudomonas aeruginosa has been shown to yield dithiocarbamate, dimethylamine, formaldehyde, elementary sulfur, and methionine. google.com In the case of ethylene bisdithiocarbamates (EBDCs), degradation can lead to the formation of ethylenethiourea (B1671646) (ETU), which is of toxicological importance. pic.intwho.int Other identified degradation products of EBDCs include ethylene thiuram disulfide (ETD) and 5,6-dihydro-3H-imidazol[2,1-C]-1,2,4-dithiazole-3-thione. who.int

    Analytical techniques such as thin-layer chromatography, gas chromatography (GC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are employed to identify and quantify these degradation intermediates. frontiersin.org

    Factors Influencing Environmental Stability and Transformation Rates

    The stability and rate of transformation of this compound and its derivatives in the environment are governed by several key factors, most notably pH and temperature.

    Effect of pH and Temperature

    The pH of the environment is a critical determinant of the stability of dithiocarbamates. nih.gov They are significantly more stable in alkaline conditions and decompose rapidly in acidic media. pic.intwho.int As previously mentioned, the hydrolysis half-life of sodium N,N-dimethyldithiocarbamate increases dramatically from 18 minutes at pH 5 to 433.3 hours at pH 9. atamanchemicals.comatamanchemicals.comnih.gov This rapid decomposition in acidic environments limits the analytical application of some dithiocarbamates. atamanchemicals.com

    Temperature also influences the rate of degradation. Generally, an increase in temperature accelerates chemical reactions, including hydrolysis and microbial degradation, up to an optimal point for microbial activity. oregonstate.eduthescipub.com For instance, microbial degradation of dithiocarbamates has been observed to occur within a temperature range of 5°C to 42°C. google.com

    The interplay of pH and temperature can affect the efficiency of degradation processes. For example, in the photocatalytic degradation of some dyes, the optimal pH for degradation can vary depending on whether the process is carried out under sunlight or UV light. thescipub.com While specific data on the combined effect of pH and temperature on this compound itself is limited in the provided search results, the general principles of chemical kinetics suggest that higher temperatures would likely enhance the pH-dependent degradation rates. nih.gov

    Table of Hydrolytic Degradation of Sodium N,N-dimethyldithiocarbamate

    pH Half-life Reference
    5 18 minutes atamanchemicals.comatamanchemicals.comnih.gov
    7 25.9 hours atamanchemicals.comatamanchemicals.comnih.gov
    9 433.3 hours atamanchemicals.comatamanchemicals.comnih.gov

    Role of Metal Ions and Complexation

    Dithiocarbamates, the class of compounds to which this compound belongs, exhibit a strong tendency to form complexes with metal ions. researchgate.net This complexation can significantly alter their environmental transformation and degradation.

    The stability of these metal-dithiocarbamate complexes can inhibit the typical degradation pathways, such as acid-catalyzed hydrolysis, thereby increasing the persistence of the compound in the environment. researchgate.net The rate of hydrolysis is dependent on pH, with faster degradation occurring in more acidic conditions. researchgate.net However, the formation of complexes with trace elements can slow these transformation reactions. researchgate.net

    Research on dimethyldithiocarbamate (DMDC), a derivative of this compound, has shown that complexation with metals like cadmium, copper, or zinc inhibits its acid-catalyzed hydrolysis. researchgate.net Among these, copper (Cu(II)) is considered the most likely metal to significantly inhibit transformation reactions under typical environmental conditions due to the high stability of its complexes with dithiocarbamates. researchgate.net In experiments, the presence of trace amounts of Cu(II) extended the half-life of DMDC to over two weeks, regardless of the pH. researchgate.net

    The formation of stable trace metal-dithiocarbamate complexes can also slow down oxidation processes. researchgate.net This can lead to the persistence of dithiocarbamates in environments like bed sediments from one agricultural season to the next. researchgate.net The interaction with metal ions is a key factor in the environmental behavior of this compound and its derivatives, influencing their stability and potential for long-range transport.

    Table 1: Influence of Metal Ions on Dithiocarbamate Degradation

    Metal Ion Effect on Hydrolysis Environmental Significance Reference
    Copper (Cu(II)) Significantly inhibits acid-catalyzed hydrolysis High; forms very stable complexes, increasing persistence researchgate.net
    Cadmium (Cd) Inhibits acid-catalyzed hydrolysis Moderate; can contribute to persistence researchgate.net
    Zinc (Zn) Inhibits acid-catalyzed hydrolysis Moderate; can contribute to persistence researchgate.net

    Influence of Organic Matter and Microbial Presence

    The environmental fate of this compound is also heavily influenced by the presence of natural organic matter (NOM) and microbial populations. NOM can compete with dithiocarbamates for binding with metal ions, such as Cu(II). researchgate.net This competition can be a critical factor; if NOM outcompetes the dithiocarbamate for the available metal ions, the stabilizing effect of complexation on the dithiocarbamate is reduced, and it may degrade more rapidly. researchgate.net

    Conversely, if the dithiocarbamate is already complexed with a metal ion before its release into natural waters, it tends to be more persistent because the acid-catalyzed hydrolysis is inhibited. researchgate.net The interaction between organic pollutants and organic matter is complex; organic matter can accelerate, slow down, or even stop the dissipation of certain pesticides. frontiersin.org

    Microbial degradation is another significant pathway for the breakdown of organic compounds in the environment. vliz.bemdpi.com The susceptibility of a compound to microbial degradation, often termed its "degradability," is not an intrinsic property but results from the interaction between the organic matter and its environment. vliz.be Various microbial groups, including bacteria and fungi, possess the enzymatic machinery to break down complex organic molecules. frontiersin.orgnih.gov For instance, certain fungi are known to degrade recalcitrant organic matter through the action of extracellular enzymes. frontiersin.org The presence and activity of these microbial communities are influenced by environmental factors such as pH, humidity, and the amount of soil organic matter. mdpi.com For example, optimal microbial degradation often occurs within a specific range of soil organic matter content (e.g., 2-5%). mdpi.com

    Table 2: Factors Influencing this compound Degradation in the Presence of Organic Matter and Microbes

    Factor Influence on Degradation Mechanism Reference
    Natural Organic Matter (NOM) Can decrease persistence Competes with dithiocarbamates for binding with stabilizing metal ions. researchgate.net
    Pre-complexation with Metal Ions Increases persistence Inhibits acid-catalyzed hydrolysis, making the compound less available for degradation. researchgate.net
    Microbial Populations Can increase degradation Enzymatic breakdown of the organic compound by bacteria and fungi. frontiersin.orgnih.gov
    Environmental Conditions (pH, humidity) Modulates microbial activity Affects the efficiency and rate of microbial degradation. mdpi.com

    Methodologies for Studying Environmental Fate and Pathways

    A variety of analytical methods are employed to study the environmental fate and transformation pathways of this compound and its derivatives. These methods are essential for detecting and quantifying the parent compounds and their degradation products in different environmental matrices such as water, soil, and biological samples.

    One common approach involves hot acid digestion , which reduces dithiocarbamate compounds to carbon disulfide (CS₂). The total concentration of dithiocarbamates is then determined by measuring the amount of CS₂ produced, often using spectrophotometric techniques. encyclopedia.pub However, this method does not distinguish between individual dithiocarbamate compounds. encyclopedia.pub

    Chromatographic techniques are widely used for more specific analysis. encyclopedia.pubnih.gov

    Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is used for the analysis of dithiocarbamates after a derivatization step. encyclopedia.pub For example, dithiocarbamates can be converted to their methyl esters using methyl iodide for analysis. encyclopedia.pub

    Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC) and LC coupled with tandem mass spectrometry (LC-MS/MS), provides high selectivity and sensitivity for the analysis of dithiocarbamates in environmental samples. encyclopedia.pub These methods can be used to analyze derivatized products or, in some cases, the intact compounds. encyclopedia.pub

    Supercritical Fluid Chromatography (SFC) has also been utilized for the simultaneous separation and quantification of metal complexes of dithiocarbamates. nih.gov

    Sample preparation is a critical step in the analytical process. Solid-phase extraction (SPE) is a common technique used to extract and concentrate dithiocarbamates from water samples before analysis. encyclopedia.pub

    Process modeling is another valuable tool for estimating the environmental fate of chemicals. epa.gov These models use data on a chemical's physical and chemical properties, along with environmental parameters, to predict its distribution and persistence in the environment. epa.gov

    Table 3: Common Methodologies for Studying the Environmental Fate of this compound

    Methodology Principle Application Reference
    Hot Acid Digestion Reduction to CS₂ and colorimetric or spectrophotometric measurement. Total dithiocarbamate quantification in wastewater. encyclopedia.pub
    Gas Chromatography (GC-MS) Separation and detection of volatile or derivatized compounds. Analysis of specific dithiocarbamates in various matrices after derivatization. encyclopedia.pub
    Liquid Chromatography (LC-MS/MS) Separation and detection of compounds in a liquid mobile phase. Highly sensitive and selective analysis of dithiocarbamates and their degradation products in water. encyclopedia.pub
    Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid as the mobile phase. Analysis of metal-dithiocarbamate complexes. nih.gov
    Solid-Phase Extraction (SPE) Extraction and concentration of analytes from a liquid sample. Sample preparation for chromatographic analysis of water samples. encyclopedia.pub
    Environmental Fate Modeling Mathematical simulation based on chemical properties and environmental parameters. Predicting environmental concentration and persistence. epa.gov

    Analytical Methodology Development

    Spectrophotometric Method Development for Detection and Quantification

    Spectrophotometry offers a cost-effective and widely accessible approach for the quantification of dithiocarbamates. These methods are typically colorimetric, based on the formation of a colored species that can be measured using a UV-Vis spectrophotometer. encyclopedia.pubresearchgate.net

    UV-Vis spectrophotometry is a versatile technique for quantifying carbamodithioic acid derivatives, primarily through complexation reactions that yield a colored product. mt.com The core principle involves the reaction of the dithiocarbamate (B8719985) moiety with a specific reagent to form a new compound with a distinct absorption maximum in the UV-visible range. researchgate.nethawaii.edu The intensity of the color, measured as absorbance, is directly proportional to the concentration of the analyte. hawaii.edu

    One direct approach involves reacting dithiocarbamates with dithianon (B166097) in acetonitrile. This reaction produces a red-violet soluble product with a maximum absorbance (λmax) at 520 nm, which forms the basis for both direct colorimetric and photometric titrimetric determinations. researchgate.net Another method developed for zineb, a zinc-containing dithiocarbamate, involves the formation of a blue-colored complex with sodium molybdate (B1676688) in an acidic medium, with detection at 956 nm. researchgate.net For the determination of ziram, a method has been developed based on its dissociation with thiocyanate (B1210189) and rhodamine 6G at pH 4, forming a pink-colored complex. nih.gov

    A prevalent indirect method is based on the acid hydrolysis of dithiocarbamates to release carbon disulfide (CS₂). encyclopedia.pubnih.gov The liberated CS₂ is then trapped in a solution and reacted with other reagents to produce a colored compound. For instance, CS₂ can be absorbed in ethanolic sodium hydroxide (B78521) to form xanthate, which, after reaction with potassium iodate (B108269) and N-chlorosuccinimide, liberates iodine. The iodine then oxidizes leuco crystal violet to the intensely colored crystal violet dye, which has an absorbance maximum at 595 nm. nih.gov Another variation involves absorbing the CS₂ in a chromogenic reagent containing silver nitrate (B79036) and diethanolamine (B148213) for quantification at 410 nm. journalcjast.com The formation of copper(II)-dithioligand complexes, which absorb between 260-287 nm, is also utilized for spectrophotometric detection, often in conjunction with HPLC. acs.org

    The table below summarizes key parameters for various spectrophotometric methods.

    Analyte(s)Reagent/Principleλmax (nm)Linear RangeMolar Absorptivity (L mol⁻¹ cm⁻¹)
    DithiocarbamatesDithianon520Not SpecifiedNot Specified
    ZinebSodium Molybdate956up to 40 µg/mLNot Specified
    ZiramThiocyanate and Rhodamine 6GNot Specified0.05-1 ppmNot Specified
    Thiram (B1682883), Ziram, ZinebCS₂ evolution, reaction with Leuco Crystal Violet5950.02-0.32 ppm6.8x10⁵ - 1.1x10⁶
    Ethylene (B1197577) bis-dithiocarbamatesCS₂ evolution, reaction with Silver nitrate/diethanolamine410Not SpecifiedNot Specified
    Copper(II)-dithioligand complexesIn-situ complexation with Cu(II)260-287Not SpecifiedNot Specified

    Chromatographic Techniques for Separation and Analysis

    Chromatographic techniques are powerful tools for the analysis of this compound derivatives, offering superior separation and specificity compared to spectrophotometric methods alone. encyclopedia.pub Both gas and liquid chromatography are widely employed, each suited for different forms of the analyte. tandfonline.com

    Gas chromatography (GC) is a standard technique for dithiocarbamate analysis, particularly for regulatory purposes. encyclopedia.pub Since most dithiocarbamates are not sufficiently volatile for direct GC analysis, the most common approach involves their conversion to a volatile derivative. thermofisher.com The universally adopted method is based on the hot acid digestion of the sample, which quantitatively decomposes all dithiocarbamates into carbon disulfide (CS₂). encyclopedia.pubthermofisher.comnih.gov This degradation is typically achieved using a tin(II) chloride and hydrochloric acid solution. thermofisher.comnih.gov The volatile CS₂ is then purged from the sample, trapped in a solvent like iso-octane or hexane, and analyzed by GC. thermofisher.comnih.gov This is a summative method, providing the total dithiocarbamate content expressed as CS₂, without distinguishing between the individual parent compounds. encyclopedia.pubthermofisher.com Detection is often performed using a flame photometric detector (FPD) with a sulfur filter or a mass spectrometer (MS). thermofisher.comnih.gov

    To analyze individual dithiocarbamate compounds, a derivatization step is necessary to create volatile species. A common technique is methylation, where the dithiocarbamates are reacted with a methylating agent like methyl iodide. nih.govjst.go.jpnih.gov This converts the dithiocarbamate salts into their corresponding methyl esters, which are amenable to GC-MS analysis. encyclopedia.pubjst.go.jp For example, an analytical method was established for dialkyldithiocarbamates in rubber extracts by derivatizing them into ethyl esters for analysis by GC with nitrogen-phosphorus detection. ebi.ac.uk

    The table below details findings from various GC-based studies.

    MethodAnalyte FormKey FindingsLimits of Quantification (LOQ)Recoveries (%)
    Acid Hydrolysis-GC-MSCarbon Disulfide (CS₂)A reliable method for total DTCs in fruits and vegetables was developed using Thiram as a representative compound. thermofisher.com0.04 µg/mL thermofisher.com79-104 thermofisher.com
    Acid Hydrolysis-GC-FPDCarbon Disulfide (CS₂)A method for 4 DTCs in 22 matrices was established; results are expressed as total dithiocarbamates. nih.gov0.02-0.2 mg/kg nih.gov72-110 nih.gov
    Methylation-GC-MSMethylated DerivativesDeveloped for 10 DTCs and milneb (B1214706) in foods after extraction with cysteine-EDTA solution and methylation. jst.go.jpnih.gov0.01 mg/kg (as CS₂) jst.go.jpnih.gov72-120 jst.go.jpnih.gov
    Ethyl Ester Derivatization-GC-NPDEthyl EstersDetected dimethyldithiocarbamate (B2753861) and diethyldithiocarbamate (B1195824) in rubber extracts. ebi.ac.ukUp to 3.2 µg/g (dimethyldithiocarbamate) and 4.6 µg/g (diethyldithiocarbamate) ebi.ac.ukNot Specified

    High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. wikipedia.orgoxfordindices.com It is particularly well-suited for the analysis of non-volatile and thermally unstable compounds like many dithiocarbamates and their complexes. oxfordindices.com Unlike the common GC method that measures total CS₂, HPLC allows for the separation and quantification of individual dithiocarbamate species. encyclopedia.pub

    Several HPLC-based approaches have been developed. One method involves the in-situ formation of a copper(II)-dithioligand complex, which is then separated as an ion pair with hexanesulfonate on a C-18 reversed-phase column. acs.org Detection is performed by monitoring the absorbance of the complex. acs.org Another widely used strategy is derivatization, often methylation using reagents like methyl iodide or dimethyl sulfate, to form stable derivatives that can be separated and quantified. oup.comnih.gov These derivatives are typically analyzed using reversed-phase columns (e.g., C18) coupled with UV or tandem mass spectrometry (MS/MS) detectors. nih.govoup.comnih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been adapted for the extraction of these methylated derivatives. nih.gov

    The choice of column and mobile phase is critical for successful separation. C18 columns are common, but other stationary phases like ZIC-pHILIC have also been used effectively. encyclopedia.pubresearchgate.net The use of metal-free components, such as PEEK columns, can be crucial to prevent ligand exchange reactions between the metal-dithiocarbamate complexes and the stainless steel parts of the HPLC system, which would otherwise interfere with the analysis of less stable complexes. oup.com

    The following table summarizes various HPLC methods.

    HPLC MethodDerivatization/ComplexationColumn TypeDetectorKey Findings
    Ion-Pair Reversed-PhaseIn-situ Cu(II) complexationC-18UV (260-287 nm)Allows for trace-level analysis of ziram, maneb, and others in water. acs.org
    Reversed-PhaseMethylation (Methyl Iodide)Not SpecifiedUV (272 nm) & AASSeparated 10 different DTCs into subgroups; AAS used to distinguish between Maneb, Mancozeb, and Zineb. oup.comresearchgate.net
    UPLCMethylation (Dimethyl Sulfate)Acquity UPLC BEH C18Tandem Mass Spectrometry (MS/MS)Highly sensitive method for 10 DTCs in beer, juice, and malt (B15192052) with LOQs <7 µg/kg. nih.gov
    Reversed-PhaseNone (direct analysis of metal complexes)PEEK (Polyether ether ketone)Not SpecifiedA metal-free PEEK column prevents ligand exchange and allows separation of less stable metal-DDC complexes. oup.com

    The strong chelating ability of the this compound functional group makes it suitable for applications in ligand exchange chromatography. encyclopedia.pubnih.gov In this context, dithiocarbamate compounds are not the analyte but rather a component of the stationary phase. encyclopedia.pubnih.gov

    Researchers have utilized dithiocarbamate-coated silica (B1680970) as a stationary phase for the separation of heavy metals. encyclopedia.pubnih.gov The high affinity of the dithiocarbamate ligand for metals like mercury facilitates their capture and separation. encyclopedia.pubnih.gov In one application, diethyldithiocarbamate and pyrrolidinedithiocarbamate were deposited on a Sep-Pak cartridge, which then served as the stationary phase for the chromatographic determination of multiple heavy metals at trace levels (μg/L). nih.gov

    Furthermore, HPLC has been employed to study the kinetics and equilibrium of ligand exchange reactions involving dithiocarbamate chelates themselves. oup.com For instance, the ligand exchange between different N,N-disubstituted dithiocarbamate chelates of Nickel(II) was investigated by mixing two different chelates and analyzing the resulting equilibrium mixture, including the transient ternary complex, by HPLC. oup.com This approach allows for the determination of equilibrium constants and provides insight into the relative stability of different dithiocarbamate complexes. oup.com Similarly, the formation of new mixed-ligand binuclear chromium(III) dithiocarbamates during their synthesis has been studied, with separation from the primary mononuclear chelates achieved by preparative column chromatography. It has also been noted that some phenyldithiocarbamate ligands can decompose during the ligand exchange process on nanocrystal surfaces. plu.edu

    High-Performance Liquid Chromatography (HPLC) for Non-Volatile Species

    Method Validation and Quality Control in Analytical Research

    To ensure that analytical results are reliable, accurate, and reproducible, rigorous method validation and ongoing quality control are indispensable. epa.govmdpi.com For methods analyzing this compound derivatives, validation procedures are typically performed in accordance with established guidelines, such as the SANTE/11312/2021 document on quality control for pesticide residue analysis. cabidigitallibrary.orgiaea.orgtandfonline.com The core parameters assessed during validation include linearity, accuracy (trueness), precision, and the limit of quantification (LOQ). cabidigitallibrary.orgnih.gov

    Linearity is established to demonstrate that the instrument response is proportional to the analyte concentration over a specific range. For the CS₂-based GC method, linearity has been demonstrated in ranges from 0.05 mg/kg to 5.0 mg/kg, with correlation coefficients (r²) often exceeding 0.99. ekb.egiaea.org

    Accuracy is evaluated through recovery studies, where a known amount of the analyte is added (spiked) to a blank sample matrix. cabidigitallibrary.org The analysis is then performed, and the percentage of the spiked amount that is detected is calculated. For dithiocarbamate analysis, acceptance criteria for mean recoveries are generally within the 70% to 120% range. tandfonline.comeurl-pesticides.eu Studies have reported recoveries ranging from 75% to 113% across various matrices like spices, soybeans, and other vegetables at different fortification levels. nih.goviaea.org

    Precision refers to the closeness of agreement between independent test results and is usually expressed as the relative standard deviation (RSD). cabidigitallibrary.org Intra-day precision (repeatability) and inter-day precision (reproducibility) are assessed. For dithiocarbamate residue analysis, the requirement for RSD is typically ≤20%. cabidigitallibrary.org Published methods show acceptable precision, with RSD values often below 12% or 15%. ekb.egnih.gov

    Limit of Quantification (LOQ) is defined as the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. tandfonline.com The LOQ is a critical parameter, especially when analyzing for compliance with maximum residue limits (MRLs). For dithiocarbamate analysis using the CS₂ method, LOQs are commonly established at 0.05 mg/kg. ekb.egnih.gov More sensitive LC-MS/MS methods can achieve even lower LOQs, in the µg/kg or µg/L range. nih.gov

    Quality Control (QC) measures include the routine analysis of recovery samples, reference standards, and reagent blanks in each analytical batch to monitor the ongoing performance of the method. nih.goveurl-pesticides.eu For example, a recovery sample might be included after every five test samples to verify the stability of the instrument's response. nih.gov

    Table 3: Method Validation and Quality Control Parameters for this compound Analysis

    Parameter Definition Typical Acceptance Criteria (e.g., SANTE) Reported Research Findings
    Accuracy (Recovery) The closeness of the mean test result to the true value. nih.gov 70–120%. tandfonline.comeurl-pesticides.eu 75–98% in cardamom and black pepper; 81–113% in soybean matrices. nih.goviaea.org
    Precision (RSD) The degree of scatter between a series of measurements. cabidigitallibrary.org ≤ 20%. cabidigitallibrary.org Intra-day RSD < 12%; Inter-day RSD < 15%. nih.gov Reproducibility RSD < 12%. ekb.eg
    Linearity (r²) The proportionality of the analytical signal to the analyte concentration. iaea.org r² ≥ 0.99. Correlation coefficient of 0.997 reported for GC-MS method. iaea.org
    Limit of Quantification (LOQ) The lowest analyte concentration quantifiable with acceptable precision and accuracy. tandfonline.com Must be ≤ Maximum Residue Limit (MRL). tandfonline.com 0.05 mg/kg (as CS₂) in spices; 0.11 µg/L for EBDC-dimethyl derivatives in water. nih.govnih.gov

    Advanced Research Directions and Emerging Fields

    Exploration of Carbamodithioic Acid Derivatives as Precursors for Novel Compounds

    This compound and its derivatives have emerged as versatile precursors in the synthesis of a wide array of novel organic and inorganic compounds. Their unique reactivity, stemming from the dithiocarbamate (B8719985) moiety, allows for the construction of complex molecular architectures. researchgate.netontosight.ai

    One significant area of research involves the use of this compound derivatives in the synthesis of various heterocyclic compounds. For instance, the potassium salt of certain this compound derivatives can react with electrophilic reagents to yield 2-thioxo-1,3-thiazoles and 2-thioxo-1,3-thiazines. researchgate.net Furthermore, through heterocyclization reactions with amino-mercapto compounds or hydrazine (B178648) derivatives, they can be converted into 3-thioxo-1,2,4-triazoles and 3-thioxo-1,2,4-triazines, respectively. researchgate.net Another example is the reaction of specific amino compounds with carbon disulfide to produce this compound derivatives, which can then serve as intermediates in the synthesis of other complex molecules like thieno[2,3-d:4,5-d']dipyrimidine derivatives. clockss.orgresearchgate.net Light-catalyzed reactions of dithiocarbamates have also been shown to produce dithiocarbamate-containing lactams. nih.govencyclopedia.pub

    Beyond heterocyclic chemistry, this compound derivatives are being explored as foundational molecules for the development of bioactive compounds and agrochemicals. ontosight.ai Their ability to be readily synthesized and functionalized makes them attractive starting materials in medicinal chemistry and agricultural science. researchgate.netnih.gov

    The following table summarizes some of the novel compounds synthesized from this compound derivatives:

    Precursor TypeReagentsResulting Compound Class
    Potassium salt of this compound derivativeElectrophilic reagents2-Thioxo-1,3-thiazoles, 2-Thioxo-1,3-thiazines
    Potassium salt of this compound derivativeAmino-mercapto compounds, Hydrazine derivatives3-Thioxo-1,2,4-triazoles, 3-Thioxo-1,2,4-triazines
    DithiocarbamatesLight (in cyclohexane (B81311) or chlorobenzene)Dithiocarbamate-containing lactams
    Amino-thieno[3,2-d]pyrimidine derivativeCarbon disulfideThis compound intermediate for thieno[2,3-d:4,5-d']dipyrimidines

    Research into Catalytic Applications of Dithiocarbamate Complexes

    Dithiocarbamate complexes, formed by the coordination of dithiocarbamate ligands with metal ions, are gaining significant attention for their catalytic activities in various organic transformations. scispace.com The stability, solubility in organic solvents, and ease of handling in anhydrous form contribute to their utility as catalysts. encyclopedia.pub

    A notable application is in the synthesis of propargylamines via A³ coupling reactions. nih.govencyclopedia.pub Core/shell nanostructures functionalized with magnetic dithiocarbamate deposited on gold have been successfully employed as catalysts for this reaction, demonstrating good performance with starting materials like phenylacetylene, benzaldehyde, and morpholine (B109124). nih.govencyclopedia.pub Mechanistic studies suggest that the reaction proceeds through the formation of an iminium ion intermediate and subsequent C-H activation. nih.govencyclopedia.pub

    Lanthanide dithiocarbamate complexes have also been identified as effective Lewis acid catalysts. scielo.br They have been successfully used to promote the cyanosilylation of various aldehydes, leading to the formation of the corresponding cyanohydrins in high yields and with short reaction times. scielo.br This represents the first documented use of lanthanide dithiocarbamate complexes acting as Lewis acids in such transformations. scielo.br

    The catalytic applications of dithiocarbamate complexes are summarized in the table below:

    Dithiocarbamate Complex TypeCatalytic ApplicationReaction Example
    Core/shell nanostructures with magnetic dithiocarbamateA³ coupling reactionSynthesis of propargylamines from phenylacetylene, benzaldehyde, and morpholine
    Lanthanide dithiocarbamate complexesLewis acid catalysisCyanosilylation of aldehydes to form cyanohydrins

    Investigation of Chemical Interactions within Biological Systems (from a purely chemical mechanism perspective, avoiding biological outcomes/efficacy)

    The chemical interactions of this compound and its derivatives within biological systems are a subject of intensive research, focusing on the fundamental molecular mechanisms rather than therapeutic outcomes.

    Dithiocarbamates are known to interact with metalloenzymes, with a well-studied example being their inhibition of carbonic anhydrases (CAs). nih.gov X-ray crystallographic studies of the adduct formed between morpholine dithiocarbamate and human carbonic anhydrase II (hCA II) have elucidated the inhibition mechanism. nih.gov The dithiocarbamate acts as a zinc-binding function, coordinating to the Zn²⁺ ion in the enzyme's active site through one of its sulfur atoms. nih.gov This interaction disrupts the normal catalytic cycle of the enzyme. Dithiocarbamates can also covalently interact with free thiol groups on proteins, leading to their inhibition. mdpi.com

    The strong metal-chelating ability of dithiocarbamates is a key aspect of their chemical behavior. nih.govsysrevpharm.org The presence of two sulfur atoms with lone pairs of electrons allows them to act as bidentate or, in some cases, monodentate ligands, forming stable complexes with a wide range of metal ions. nih.govtandfonline.comsemanticscholar.org This chelating property is the basis for their use in removing heavy metals from aqueous solutions. nih.gov

    Studies have shown that various amine-modified dithiocarbamates, such as tetraethylenepentamine-dithiocarbamate and triethylenetetramine-dithiocarbamate, can effectively remove metals like zinc, nickel, and copper from wastewater, particularly at low pH. nih.gov The efficiency of metal chelation can be influenced by the specific structure of the dithiocarbamate; for example, diphenyldithiocarbamate has been found to have a better metal chelating ability than diethyldithiocarbamate (B1195824). nih.gov A novel dithiocarbamate surfactant derivative (DTC-SDS) has demonstrated high adsorption capacities for Mn²⁺, Zn²⁺, and Pb²⁺, with the adsorption process following a Langmuir monomolecular layer model. acs.orgnih.gov The primary mechanism is the chemical interaction between the active groups of the dithiocarbamate and the heavy metal ions. acs.orgnih.gov

    The table below details the adsorption capacities of a dithiocarbamate surfactant derivative for various metal ions:

    Metal IonAdsorption Capacity (mg/g)Removal Rate (%)
    Mn²⁺191.0197.99
    Zn²⁺111.798.48
    Pb²⁺79.1499.91

    Mechanistic Studies of Ligand-Enzyme Interactions (e.g., Thiol Inhibition)

    Material Science Research Involving this compound Derivatives (e.g., Nanoparticle Precursors, Polymer Additives)

    This compound derivatives, particularly their metal complexes, are increasingly utilized in materials science, primarily as single-source precursors (SSPs) for the synthesis of nanomaterials. nih.govencyclopedia.pubresearchgate.net The use of dithiocarbamate complexes as SSPs allows for precise control over the stoichiometry of the resulting materials. researchgate.net

    These precursors have been extensively used to produce a wide range of binary, ternary, and even quaternary metal sulfide (B99878) nanoparticles. researchgate.net By carefully controlling the decomposition conditions and the specific dithiocarbamate precursor used, it is possible to engineer the phase, size, and morphology of the resulting nanocrystals. mdpi.comresearchgate.net This tunability of physical properties opens up potential applications in various technological fields. researchgate.net For instance, dithiocarbamate complexes are employed in the preparation of metal sulfide nanomaterials as they serve as a source for both the metal and the sulfur. researchgate.net

    Beyond nanoparticle synthesis, dithiocarbamate derivatives have also found applications as additives in polymers. scispace.com

    The synthesis of nanocomposites and adducts using this compound derivatives is a growing area of research. nih.govproquest.com Phenanthroline adducts of metal-dithiocarbamate complexes have been synthesized and used as SSPs. mdpi.comresearchgate.net For example, 1,10-phenanthroline (B135089) adducts of lead(II) bis(N-alkyl-N-phenyl dithiocarbamate) have been used to synthesize lead sulfide (PbS) nanoparticles via a solvothermal method. mdpi.com The morphology of the resulting nanoparticles can be influenced by the specific alkyl group on the precursor compound. mdpi.com

    Similarly, phenanthroline adducts of zinc(II) and cadmium(II) complexes of N-alkyl-N-phenyl dithiocarbamate have been synthesized and characterized. researchgate.net These adducts typically exhibit an octahedral geometry around the central metal ion. researchgate.net The in-situ synthesis of PbS nanocrystals within polymer thin films has also been achieved using lead(II) dithiocarbamate 1,10-phenanthroline adducts, demonstrating a method for creating semiconductor-polymer nanocomposites. acs.org The use of dithiocarbamate precursors is also integral to the synthesis of various other adducts and nanocomposites. nih.govproquest.com

    The following table lists examples of adducts synthesized from dithiocarbamate complexes:

    AdductPrecursorsApplication
    [Pb(L¹)₂phen] and [Pb(L²)₂phen]Lead(II) bis(N-alkyl-N-phenyl dithiocarbamate) and 1,10-phenanthrolineSingle-source precursors for PbS nanoparticles
    [Zn(Rpdtc)₂phen] and [Cd(Rpdtc)₂phen]Zn(II) or Cd(II) complexes of N-alkyl-N-phenyl dithiocarbamate and 1,10-phenanthrolineCharacterized adducts with octahedral geometry
    Pb(S₂CNEt₂)₂(1,10-phen)Lead(II) diethyldithiocarbamate and 1,10-phenanthrolineIn-situ synthesis of PbS nanocrystals in polymer films

    Development of Carbon Fiber Modifiers

    The enhancement of interfacial adhesion between carbon fibers and polymer matrices is a critical area of research in composite materials. This compound and its derivatives, primarily dithiocarbamates, are emerging as a versatile class of compounds for modifying carbon fiber surfaces to improve the performance of resulting composites. Research in this area focuses on leveraging the unique chemical properties of the dithiocarbamate group to create stronger, more durable interfaces.

    One of the most promising applications involves using metal dithiocarbamate complexes as catalysts for the in-situ growth of carbon nanotubes (CNTs) directly on the carbon fiber surface. In a notable study, nickel dithiocarbamate was synthesized on the surface of carbon fibers, where it acted as a catalyst for growing CNTs. researchgate.net This process creates a hierarchical or "fuzzy" fiber reinforcement structure. The grown CNTs dramatically change the microstructure of the composite, increasing the surface area for mechanical interlocking and improving stress transfer from the polymer matrix to the reinforcing fibers. researchgate.net Composites made with these modified fibers have shown substantial improvements in mechanical properties.

    The methods for attaching these functional groups to carbon surfaces are well-established and adaptable to carbon fibers. A common strategy involves a multi-step process where the carbon surface is first oxidized and then aminated. The resulting amine groups are then reacted with carbon disulfide (CS₂) in the presence of a base to form the dithiocarbamate functional group. electrochemsci.orgrsc.org This process has been successfully demonstrated on various carbon materials, including activated carbon and carbon nanotubes, indicating its applicability to carbon fibers. rsc.orgresearchgate.net

    The table below summarizes the findings from a study where dithiocarbamate was used to catalyze the growth of CNTs on carbon fibers for reinforcing methylphenyl silicone and phenolic resin composites.

    PropertyImprovement NotedReference
    Compressive Strength~20 MPa (Increase of up to 150%) researchgate.net
    Interlaminar Shear Strength (ILSS)~10 MPa (Increase of up to 120%) researchgate.net

    Another advanced application of dithiocarbamates in polymer science, which has implications for carbon fiber composites, is their use as Reversible Addition-Fragmentation chain-Transfer (RAFT) agents. nih.gov RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with specific architectures. By anchoring dithiocarbamate-based RAFT agents to the carbon fiber surface, it is possible to grow polymer chains directly from the fiber. This "grafting-from" approach creates a covalently bonded polymer layer that can be designed to be highly compatible with the bulk matrix, significantly enhancing interfacial adhesion. nih.gov

    Future Perspectives in Fundamental Chemical Research of this compound

    The field of this compound chemistry is poised for significant advancement, driven by the compound's versatile reactivity and coordination ability. Future fundamental research is expected to branch into several key areas, from green synthesis to advanced materials and sensor technology.

    A primary focus will be the synthesis of novel dithiocarbamate derivatives and metal complexes . The ease with which the organic substituents on the nitrogen atom can be modified allows for the fine-tuning of the electronic and steric properties of the ligand. etdci.org This opens up possibilities for creating a vast library of ligands for coordination with a wide array of metals, leading to complexes with unique structural and behavioral properties. etdci.orgnih.gov

    Another significant avenue of research is the use of metal dithiocarbamate complexes as single-source precursors for the synthesis of metal sulfide nanoparticles . encyclopedia.pub This approach offers a controlled route to producing nanomaterials with specific compositions and phases, which could have applications in catalysis, electronics, and photonics. Future work will likely explore the decomposition mechanisms of these precursors to gain precise control over the resulting nanoparticle characteristics.

    The development of environmentally friendly and efficient synthesis methods is a growing trend in chemistry that is highly relevant to this compound derivatives. smolecule.com Research is shifting towards one-pot syntheses and the use of greener solvents and catalysts to minimize waste and improve yield, making the production of these valuable compounds more sustainable. smolecule.com

    In polymer chemistry , the role of dithiocarbamates as RAFT agents will continue to be explored. nih.gov Fundamental studies will likely focus on designing new dithiocarbamate RAFT agents to control the polymerization of a wider range of monomers and to create more complex polymer architectures, such as block copolymers and star polymers, potentially grafted from surfaces like carbon fibers.

    The application of dithiocarbamate complexes in sensor technology represents a burgeoning field. Their strong fluorescence and ability to be chemically modified make them excellent candidates for developing highly sensitive and selective biosensors. etdci.org Future research will aim to improve the stability and biocompatibility of these complexes and integrate them into advanced diagnostic devices. etdci.org

    Finally, a critical perspective for future research is a more comprehensive investigation into the toxicology and environmental impact of metal dithiocarbamate complexes. encyclopedia.pub As their applications expand, understanding their lifecycle and potential effects on ecosystems and human health is essential for ensuring their safe and responsible use in new technologies. encyclopedia.pub

    Q & A

    Basic: What experimental protocols are recommended for synthesizing Carbamodithioic acid derivatives, and how can purity be validated?

    Answer:
    Synthesis of this compound derivatives (e.g., sodium dibutyldithiocarbamate) typically involves reacting amines with carbon disulfide under controlled pH and temperature. Key steps include:

    • Reagent Preparation : Use stoichiometric ratios of primary/secondary amines and carbon disulfide in aqueous or alcoholic solvents .
    • Characterization : Validate purity via 1H/13C NMR for structural confirmation and HPLC for quantitative analysis. For metal complexes (e.g., zinc or manganese complexes), inductively coupled plasma mass spectrometry (ICP-MS) ensures metal content accuracy .
    • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report synthesis details, including solvent, catalyst, and reaction time, ensuring reproducibility .

    Basic: How should researchers characterize the stability of this compound under varying environmental conditions?

    Answer:
    Stability studies require:

    • Controlled Experiments : Expose the compound to varying temperatures (e.g., 4°C, 25°C, 40°C), humidity levels, and light conditions. Monitor degradation via UV-Vis spectroscopy or FTIR to detect structural changes .
    • Kinetic Analysis : Use high-performance liquid chromatography (HPLC) to quantify degradation products over time. Calculate half-life (t½) to determine shelf-life .
    • Data Reporting : Include raw chromatograms and spectral data in supplementary materials to support conclusions .

    Advanced: What computational methods are suitable for studying the electronic properties of this compound-metal complexes?

    Answer:

    • Density Functional Theory (DFT) : Optimize molecular geometry using software like Gaussian or ORCA. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
    • Molecular Dynamics (MD) : Simulate solvent interactions to assess stability of complexes (e.g., zineb or maneb) in aqueous environments .
    • Validation : Cross-check computational results with experimental data (e.g., X-ray crystallography or cyclic voltammetry) .

    Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

    Answer:

    • Meta-Analysis : Systematically compare studies using frameworks like PICO (Population, Intervention, Comparison, Outcome) to identify variables (e.g., assay type, concentration ranges) .
    • Methodological Scrutiny : Evaluate potential flaws (e.g., unaccounted confounding variables in toxicity studies) using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
    • Replication Studies : Reproduce conflicting experiments with standardized protocols (e.g., OECD guidelines for toxicity testing) .

    Advanced: What strategies ensure reproducibility in studies involving this compound’s agricultural applications?

    Answer:

    • Detailed Protocols : Document exact formulations (e.g., ratios in pesticide mixtures) and application methods (e.g., foliar spray vs. soil treatment) .
    • Data Sharing : Deposit raw datasets (e.g., field trial results) in repositories like Zenodo or Figshare, adhering to FAIR principles .
    • Collaborative Validation : Partner with independent labs to verify bioefficacy claims using blinded samples .

    Basic: What safety protocols are critical when handling this compound in laboratory settings?

    Answer:

    • Hazard Mitigation : Use fume hoods for synthesis due to carbon disulfide volatility. Wear PPE (gloves, goggles) to prevent dermal exposure .
    • Toxicity Reference : Consult RTECS (e.g., FD3502000) for acute toxicity data (e.g., LD50 = 3120 mg/kg in rats) to inform risk assessments .
    • Waste Disposal : Neutralize acidic byproducts before disposal, following institutional guidelines .

    Advanced: How can mechanistic studies elucidate the role of this compound in metal chelation?

    Answer:

    • Spectroscopic Techniques : Use EXAFS (Extended X-ray Absorption Fine Structure) to probe metal-ligand bond distances in complexes like zineb .
    • Thermodynamic Analysis : Measure stability constants via potentiometric titrations to compare chelation strength across pH ranges .
    • Comparative Studies : Contrast chelation behavior with structurally related dithiocarbamates to identify structure-activity relationships .

    Basic: What are the best practices for literature reviews on this compound’s chemical properties?

    Answer:

    • Source Selection : Prioritize primary literature from journals like Journal of Agricultural and Food Chemistry over patents or non-peer-reviewed content .
    • Data Extraction : Create a matrix to catalog synthesis methods, analytical techniques, and reported properties (e.g., solubility, pKa) .
    • Critical Appraisal : Use AMSTAR or similar tools to assess study quality and bias .

    Advanced: What experimental designs are optimal for studying this compound’s degradation pathways?

    Answer:

    • Isotopic Labeling : Track degradation using 14C-labeled compounds to identify breakdown products via radiometric detection .
    • Advanced Chromatography : Couple LC-MS/MS with high-resolution mass spectrometry to resolve complex metabolite profiles .
    • Environmental Simulation : Use climate-controlled chambers to mimic field conditions (e.g., UV exposure, microbial activity) .

    Advanced: How can researchers leverage this compound’s structure to design novel bioactive analogs?

    Answer:

    • Scaffold Modification : Introduce substituents (e.g., fluorinated groups) to enhance lipophilicity or binding affinity. Validate via SAR (Structure-Activity Relationship) analysis .
    • High-Throughput Screening : Test analogs against target enzymes (e.g., acetylcholinesterase for pesticidal activity) using microplate assays .
    • Patent Landscape Review : Avoid infringement by analyzing existing claims (e.g., USPTO databases) before filing new patents .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.